Diethyl L-cystinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKFAVCRANPUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973840 | |
| Record name | Diethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-89-1 | |
| Record name | Diethyl cystinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl L-cystinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis of diethyl L-cystinate, a key intermediate in the development of various pharmaceuticals and peptidomimetics. The document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.
Introduction
This compound, the diethyl ester of the disulfide-linked amino acid L-cystine, serves as a crucial building block in organic synthesis. Its protected carboxyl groups allow for selective modification of the amino groups, making it a valuable precursor for the synthesis of complex peptides and other bioactive molecules. This guide will focus on the two most prevalent and effective methods for its preparation: the Fischer-Speier esterification and the use of thionyl chloride.
Core Synthesis Methodologies
The synthesis of this compound primarily revolves around the esterification of the two carboxylic acid functional groups of L-cystine with ethanol. This transformation is typically achieved under acidic conditions to activate the carboxyl group towards nucleophilic attack by the alcohol.
Fischer-Speier Esterification with Ethanolic Hydrogen Chloride
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of a strong acid catalyst. In the case of this compound, L-cystine is reacted with an excess of absolute ethanol saturated with dry hydrogen chloride gas. The hydrogen chloride acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid and thereby increasing its electrophilicity. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester product.
Reaction Pathway:
Figure 1: Fischer-Speier esterification of L-Cystine.
Experimental Protocol:
A detailed experimental protocol for the synthesis of L-cysteine ethyl ester hydrochloride, a closely related compound, provides a strong foundational method.[1] While the starting material is the monomer, the principles are directly applicable to the dimer, L-cystine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend L-cystine in absolute ethanol.
-
Acidification: Cool the suspension in an ice-water bath and bubble dry hydrogen chloride gas through the mixture until saturation is achieved.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Subsequently, heat the reaction mixture to reflux to drive the esterification to completion.
-
Work-up and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure to remove excess ethanol and HCl. The resulting crude product, this compound dihydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Starting Material | L-Cystine | - |
| Reagents | Absolute Ethanol, Hydrogen Chloride (gas) | [2] |
| Reaction Type | Fischer-Speier Esterification | - |
| Product | This compound dihydrochloride | [2] |
Table 1: Summary of Fischer-Speier Esterification Parameters.
Esterification using Thionyl Chloride in Ethanol
An alternative and often more reactive method for the synthesis of this compound involves the use of thionyl chloride (SOCl₂) in ethanol. In this procedure, thionyl chloride reacts with ethanol in situ to generate hydrogen chloride and ethyl chlorosulfite, which then facilitates the esterification of the carboxylic acid. This method avoids the need for handling gaseous HCl directly.
Reaction Pathway:
Figure 2: Esterification of L-Cystine using Thionyl Chloride.
Experimental Protocol:
A detailed protocol for the synthesis of L-cysteine ethyl ester hydrochloride using thionyl chloride provides a robust experimental framework.[1]
-
Reaction Setup: Suspend L-cystine in absolute ethanol in a round-bottom flask equipped with a dropping funnel and a reflux condenser, cooled in an ice-water bath.
-
Reagent Addition: Add thionyl chloride dropwise to the cooled suspension with stirring.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a period, followed by heating under reflux for several hours to ensure complete conversion.[1]
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the crude this compound dihydrochloride, which can be purified by recrystallization.
Quantitative Data:
The synthesis of L-cysteine ethyl ester hydrochloride using this method has been reported with a high yield.[1]
| Parameter | Value/Condition | Reference |
| Starting Material | L-Cysteine (for the analogous reaction) | [1] |
| Reagents | Ethanol, Thionyl Chloride | [1] |
| Reaction Time | 3 hours at room temperature, then 12 hours at reflux | [1] |
| Yield | Not explicitly stated for this compound, but high for the monomer | [1] |
| Product | This compound dihydrochloride | - |
Table 2: Summary of Thionyl Chloride Esterification Parameters.
Conclusion
The synthesis of this compound can be reliably achieved through two primary methods: Fischer-Speier esterification with ethanolic HCl and the use of thionyl chloride in ethanol. Both methods yield the dihydrochloride salt of the ester, which is a stable and convenient form for storage and further use. The choice of method may depend on the availability of reagents and equipment, with the thionyl chloride method offering a potentially more reactive and convenient alternative to the direct use of gaseous hydrogen chloride. For researchers and drug development professionals, these protocols provide a solid foundation for the laboratory-scale production of this important synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity depending on the specific application.
References
An In-depth Technical Guide to the Molecular Structure of Diethyl L-cystinate
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of diethyl L-cystinate. This compound is the diethyl ester derivative of L-cystine, a dimeric amino acid formed by the oxidation of two cysteine molecules. This document details its chemical identifiers, summarizes key quantitative data, and provides exemplary experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Furthermore, this guide visualizes the biosynthetic pathway of its parent amino acid, L-cysteine, and outlines a typical experimental workflow for its preparation and analysis, offering a valuable resource for professionals in chemical research and drug development.
Molecular Structure and Chemical Identifiers
This compound is structurally characterized by two L-cysteine units linked via a disulfide bond, with the carboxyl groups of each cysteine residue esterified with an ethyl group.[1] This esterification modifies the polarity and reactivity of the parent molecule, L-cystine.
The key identifiers and structural details are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate | [2] |
| Synonyms | L-Cystine, diethyl ester; (2R,2'R)-Diethyl 3,3'-disulfanediylbis(2-aminopropanoate) | [2] |
| CAS Number | 583-89-1 | [2] |
| Molecular Formula | C₁₀H₂₀N₂O₄S₂ | [2] |
| Canonical SMILES | CCOC(=O)--INVALID-LINK--OCC)N">C@HN | [2] |
Physicochemical Properties
The physicochemical properties of this compound and its common dihydrochloride salt form are crucial for its handling, formulation, and application in research settings.
| Property | Value | Notes | Reference |
| Molecular Weight | 296.4 g/mol | For the free base form. | [2][3] |
| Molecular Weight | 369.33 g/mol | For the dihydrochloride salt. | [4][5] |
| Boiling Point | 401.7°C at 760 mmHg | Data for the dihydrochloride salt. | [5] |
| Flash Point | 196.7°C | Data for the dihydrochloride salt. | [5] |
| XLogP3 | -0.3 | A measure of lipophilicity. | [2][3] |
Experimental Protocols
Synthesis of this compound Dihydrochloride
The most common method for preparing this compound is through the Fischer esterification of L-cystine using ethanol in the presence of a strong acid catalyst, such as hydrogen chloride. The product is typically isolated as the dihydrochloride salt due to the presence of two basic amino groups.
Protocol: Fischer Esterification of L-Cystine
-
Reaction Setup: Suspend L-cystine (1 molar equivalent) in absolute ethanol (approximately 10-15 mL per gram of L-cystine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Acid Catalyst Addition: Cool the suspension in an ice bath (0-5°C). Bubble dry hydrogen chloride gas through the suspension with vigorous stirring until the solution becomes saturated, or alternatively, add thionyl chloride (2.2 molar equivalents) dropwise.
-
Reflux: After the addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux (approximately 78°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If precipitation is slow, the volume of ethanol can be reduced under reduced pressure.
-
Purification: Collect the crude product, this compound dihydrochloride, by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material and by-products.
-
Drying: Dry the purified white crystalline solid under vacuum to yield the final product. The identity and purity should be confirmed by NMR and MS analysis.
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for confirming the structure of this compound. The spectrum for the dihydrochloride salt is typically recorded in a solvent like DMSO-d₆ or D₂O.[6][7]
Expected ¹H NMR Signals (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | Broad Singlet | 6H | -NH₃⁺ protons |
| ~4.3 | Quartet | 4H | -O-CH₂ -CH₃ (Ethyl ester) |
| ~4.2 | Multiplet | 2H | α-CH proton |
| ~3.4 | Multiplet | 4H | β-CH₂ protons |
| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ (Ethyl ester) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
3.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound dihydrochloride (approx. 0.1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Analyze the sample using an ESI-MS instrument operating in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Analysis: The expected primary ion to be observed is the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight of the free base plus the mass of a proton (297.09 g/mol ). Other adducts, such as [M+Na]⁺, may also be present.
Biological Context and Experimental Workflow
This compound serves as a protected, more lipophilic prodrug form of L-cysteine. The biological activity and metabolic fate are intrinsically linked to the metabolism of L-cysteine. A key pathway for L-cysteine biosynthesis in humans is the transsulfuration pathway.[8][9]
Caption: The transsulfuration pathway for L-cysteine biosynthesis.
The general workflow for producing and verifying a derivative like this compound involves a logical sequence of synthesis followed by rigorous purification and multi-modal analytical characterization.
Caption: General workflow for synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H20N2O4S2 | CID 6993069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl cystinate | C10H20N2O4S2 | CID 11426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. chemnet.com [chemnet.com]
- 6. This compound dihydrochloride (22735-07-5) 1H NMR spectrum [chemicalbook.com]
- 7. L-Cysteine ethyl ester hydrochloride(868-59-7) 1H NMR spectrum [chemicalbook.com]
- 8. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Solubility Profile of Diethyl L-Cystinate in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility of diethyl L-cystinate and related compounds in various organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document presents data for structurally similar compounds, namely N,N'-Diacetyl-L-cystine, L-Cysteine, and L-Cysteine Methyl Ester Hydrochloride, to provide valuable insights for researchers. A general experimental protocol for determining solubility is also detailed.
Solubility Data of Related Cysteine Derivatives
Table 1: Solubility of N,N'-Diacetyl-L-cystine in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~25[1] |
| DMSO | ~20[1] |
| Dimethyl formamide (DMF) | ~20[1] |
Table 2: Qualitative Solubility Order of L-Cysteine in Pure Solvents
| Solvent |
| Methanol |
| Ethanol |
| n-Propanol |
| Isopropanol |
| n-Butanol |
| sec-Butanol |
| Isobutanol |
| 1,4-Dioxane |
| Acetone |
| Ethyl Acetate |
| Acetonitrile |
| Note: The solvents are listed in decreasing order of L-cysteine solubility.[2][3] |
Table 3: Qualitative Solubility Order of L-Cysteine Methyl Ester Hydrochloride in Pure Solvents
| Solvent |
| Methanol |
| Ethanol |
| n-Propanol |
| Isopropanol |
| n-Butanol |
| sec-Butanol |
| Isobutanol |
| 1,4-Dioxane |
| Acetone |
| 2-Butanone |
| Ethyl Acetate |
| Acetonitrile |
| Dichloromethane |
| n-Pentanol |
| Note: The solvents are listed in decreasing order of L-cysteine methyl ester hydrochloride solubility.[4] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent using the static gravimetric method. This method is commonly used to obtain reliable solubility data.[3][4]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials or test tubes with secure caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
-
For finer suspensions, centrifuge the vial to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed container to remove any remaining solid particles.
-
-
Solvent Evaporation:
-
Weigh the container with the filtered solution.
-
Evaporate the solvent from the container using a suitable method (e.g., in a drying oven at a temperature below the decomposition point of the solute, or in a vacuum desiccator).
-
-
Mass Determination and Calculation:
-
Once the solvent is completely evaporated, weigh the container with the dried solute.
-
The mass of the dissolved this compound is the final mass of the container minus the initial mass of the empty container.
-
The mass of the solvent is the mass of the container with the solution minus the mass of the container with the dried solute.
-
Calculate the solubility in desired units (e.g., g/100g solvent, mg/mL).
-
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
Diethyl L-cystinate: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
An In-depth Technical Overview of Diethyl L-cystinate and its Dihydrochloride Salt for Scientific Professionals
This technical guide provides a comprehensive overview of this compound, a diethyl ester of the amino acid L-cystine, and its more common dihydrochloride salt. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, properties, synthesis, and analysis.
Chemical Identifiers and Properties
This compound and its dihydrochloride salt are important compounds in biochemical research and pharmaceutical development. The primary identifiers and key physicochemical properties are summarized below for easy reference.
| Identifier | This compound | This compound Dihydrochloride |
| CAS Number | 583-89-1 | 22735-07-5[1] |
| Molecular Formula | C10H20N2O4S2 | C10H22Cl2N2O4S2 |
| Molecular Weight | 296.4 g/mol | 369.33 g/mol |
| IUPAC Name | ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate | 3,3'-disulfanediylbis(1-ethoxy-1-oxopropan-2-aminium) dichloride |
| Synonyms | L-Cystine, diethyl ester | L-Cystine, diethyl ester, dihydrochloride; (H-Cys-OEt)2 · 2HCl[1] |
| Appearance | - | White crystalline solid |
| Solubility | - | Soluble in water and some organic solvents. |
| Storage | - | Store at 0°C[1] |
Synthesis
Synthesis of this compound Dihydrochloride
A common method for the preparation of this compound dihydrochloride involves the esterification of L-cystine using ethanol in the presence of an acid catalyst, typically hydrochloric acid.
Experimental Protocol:
Materials:
-
L-cystine
-
Absolute Ethanol
-
Hydrochloric Acid (gas or concentrated solution)
Procedure:
-
Suspend L-cystine in absolute ethanol.
-
Cool the suspension in an ice bath.
-
Saturate the ethanolic suspension with dry hydrogen chloride gas, or add concentrated hydrochloric acid dropwise while maintaining a low temperature.
-
Allow the reaction mixture to stir at a low temperature, followed by a period of stirring at room temperature to ensure complete esterification.
-
The product, this compound dihydrochloride, can be isolated by removing the solvent under reduced pressure.
-
The crude product may be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Analytical Methods
The analysis of this compound and its derivatives often employs standard chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed for the determination of this compound and its related impurities.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210-220 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation and confirmation of this compound dihydrochloride.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the ester carbonyl and amine groups.
Biological Activity and Potential Applications
While specific research on the biological activity of this compound is limited, its role as a prodrug of L-cysteine suggests several potential applications. L-cysteine esters are investigated for their ability to deliver L-cysteine into cells, thereby replenishing intracellular glutathione (GSH) levels. GSH is a critical antioxidant, and its depletion is associated with various pathological conditions.
Potential Signaling Pathway Involvement
The primary theorized mechanism of action for L-cysteine prodrugs revolves around their intracellular conversion to L-cysteine, which then participates in the glutathione synthesis pathway.
References
Spectroscopic Profile of Diethyl L-Cystinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl L-Cystinate and its dihydrochloride salt, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in public databases, this guide combines available data with predicted spectroscopic characteristics based on the compound's structure and analogous molecules. Detailed, generalized experimental protocols for acquiring this data are also provided.
Compound Overview
This compound is the diethyl ester derivative of the amino acid L-cystine. It is often handled in its more stable dihydrochloride salt form. Understanding the spectroscopic characteristics of both the free base and the salt is crucial for its identification, purity assessment, and quality control in research and development.
This compound
This compound Dihydrochloride
-
Molecular Formula: C10H22Cl2N2O4S2
-
Molecular Weight: 369.33 g/mol
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its dihydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ ppm) - Free Base | Predicted Chemical Shift (δ ppm) - Dihydrochloride | Multiplicity |
| Ethyl CH₃ | ~1.2-1.3 | ~1.2-1.4 | Triplet |
| Ethyl CH₂ | ~4.1-4.3 | ~4.2-4.4 | Quartet |
| α-CH | ~3.5-3.7 | ~4.0-4.3 | Triplet |
| β-CH₂ | ~2.9-3.2 | ~3.2-3.5 | Doublet of Doublets |
| NH₂ | Broad, ~1.5-3.0 | Broad, ~8.0-9.0 (as NH₃⁺) | Singlet |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ ppm) - Free Base | Predicted Chemical Shift (δ ppm) - Dihydrochloride |
| Ethyl CH₃ | ~14 | ~14 |
| Ethyl CH₂ | ~61 | ~62 |
| α-C | ~53 | ~54 |
| β-C | ~40 | ~41 |
| Carbonyl C=O | ~172 | ~170 |
Infrared (IR) Spectroscopy
Note: The following are characteristic expected absorption bands. The dihydrochloride salt will show a prominent broad absorption for the N-H stretching of the ammonium salt.
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) - Free Base | Expected Wavenumber (cm⁻¹) - Dihydrochloride | Intensity |
| N-H Stretch (Amine) | 3300-3500 | - | Medium, Doublet |
| N-H Stretch (Ammonium) | - | 2500-3200 (broad) | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |
| C=O Stretch (Ester) | 1735-1750 | 1735-1750 | Strong |
| N-H Bend (Amine) | 1590-1650 | - | Medium |
| N-H Bend (Ammonium) | - | 1500-1600 | Medium |
| C-O Stretch (Ester) | 1000-1300 | 1000-1300 | Strong |
| S-S Stretch | 400-500 | 400-500 | Weak |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Calculated [M+H]⁺ |
| This compound | ESI+ | 297.0939 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the dihydrochloride salt). Add a small amount of a reference standard (e.g., TMS) if the solvent does not contain one.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters for ¹H NMR include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or more).
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (Dihydrochloride salt): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Oily Samples (Free base): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization in positive ion mode.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Use Electrospray Ionization (ESI) as the ion source, typically in positive ion mode to observe the [M+H]⁺ ion.
-
Acquire data over a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow for this compound.
References
Methodological & Application
Application Notes and Protocols: Diethyl L-Cystinate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl L-cystinate in peptide synthesis. While not a conventional reagent in modern solid-phase peptide synthesis (SPPS), this compound serves as a valuable building block in solution-phase strategies, particularly for the synthesis of symmetrical disulfide-bridged peptides. This document outlines the primary applications, experimental protocols, and key considerations for its use.
Introduction to this compound in Peptide Synthesis
This compound is the diethyl ester of L-cystine, an amino acid composed of two L-cysteine residues linked by a disulfide bond. In peptide synthesis, its primary utility lies in the direct incorporation of a pre-formed disulfide bridge, which can be advantageous for creating symmetrically structured peptides. The ethyl ester groups on the C-termini provide temporary protection, which can be later deprotected to yield the free carboxylic acids.
Key Advantages:
-
Direct Incorporation of Disulfide Bonds: Simplifies the synthesis of symmetrical peptides by avoiding the need for a separate oxidation step to form the disulfide bridge.
-
Solution-Phase Compatibility: Well-suited for classical solution-phase peptide synthesis workflows.
-
Cost-Effectiveness: Can be a more economical starting material for specific applications compared to highly functionalized and protected cysteine derivatives.
Limitations:
-
Limited Solubility: Solubility can be a challenge in some organic solvents, often requiring the use of its dihydrochloride salt to improve solubility in polar solvents.
-
Not Suitable for Standard SPPS: Its structure is not amenable to direct use in standard solid-phase peptide synthesis (SPPS) protocols which rely on single, protected amino acid building blocks.
Core Application: Synthesis of Symmetrical Disulfide-Bridged Peptides
The most direct application of this compound is in the synthesis of symmetrical peptides where two identical peptide chains are linked to a central cystine core. This is achieved by coupling a protected amino acid to both amino groups of this compound.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound with a Protected Amino Acid
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc- or Fmoc-protected) to this compound dihydrochloride to form a symmetrical protected dipeptide.
Materials:
-
This compound dihydrochloride
-
N-protected amino acid (e.g., Boc-Gly-OH, Fmoc-Ala-OH) (2.2 equivalents)
-
Coupling agent: HBTU (2.2 equivalents) or HATU (2.2 equivalents)
-
Base: Diisopropylethylamine (DIEA) (4.4 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolution: Dissolve the N-protected amino acid (2.2 eq.) and HBTU or HATU (2.2 eq.) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Addition of this compound: In a separate flask, dissolve this compound dihydrochloride (1.0 eq.) in anhydrous DMF. Add DIEA (4.4 eq.) to neutralize the hydrochloride salt and the reaction mixture.
-
Coupling Reaction: Add the pre-activated amino acid solution to the this compound solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure symmetrical protected dipeptide.
Protocol 2: Deprotection of the Symmetrical Peptide
This protocol outlines the removal of the N-terminal protecting groups and the C-terminal ethyl esters to yield the final symmetrical peptide.
A. N-terminal Deprotection (Example with Boc group):
-
Dissolve the purified Boc-protected symmetrical peptide in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide salt.
B. C-terminal Saponification (Hydrolysis of Ethyl Esters):
-
Dissolve the N-terminally deprotected peptide in a mixture of methanol and water.
-
Cool the solution to 0°C and add 1 M NaOH solution dropwise until a pH of 11-12 is reached.
-
Stir the reaction at room temperature and monitor the hydrolysis of the ethyl esters by LC-MS.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Purify the final peptide by reverse-phase HPLC.
Data Presentation
| Parameter | Protocol 1: N-Acylation | Protocol 2A: Boc Deprotection | Protocol 2B: Saponification |
| Starting Material | This compound dihydrochloride, N-Boc-Amino Acid | N,N'-di-Boc-Peptidyl-Diethyl L-Cystinate | N-terminally deprotected peptidyl-diethyl L-cystinate |
| Key Reagents | HBTU/HATU, DIEA, DMF | TFA, DCM | NaOH, Methanol/Water |
| Reaction Time | 4-12 hours | 1-2 hours | 2-6 hours |
| Typical Yield | 70-90% | >95% | 80-95% (before purification) |
| Purification | Silica Gel Chromatography | Ether Precipitation | Reverse-Phase HPLC |
Visualizations
Caption: Workflow for the synthesis of a symmetrical peptide using this compound.
Caption: Logical relationship of components in the synthesis of symmetrical peptides.
Application Notes and Protocols: Diethyl L-Cystinate as a Precursor for Radiopharmaceuticals
Introduction
Hypothetical Precursor Conversion: Diethyl L-Cystinate to L-Cysteine
This compound is the diethyl ester of L-cystine, the oxidized dimer of L-cysteine. To be utilized in radiolabeling procedures that require the free thiol group of cysteine, this compound must first be deprotected. This can be achieved in a two-step process:
-
Ester Hydrolysis: The ethyl ester groups can be hydrolyzed under acidic or basic conditions to yield L-cystine.
-
Disulfide Reduction: The disulfide bond of L-cystine is then reduced to the free thiol of L-cysteine.
This resulting L-cysteine can then serve as the direct precursor for radiolabeling.
Application Note: S-[11C]methyl-L-cysteine ([11C]MCYS) for PET Imaging of Tumors
Background
Radiolabeled amino acids are a crucial class of PET tracers for oncological imaging, as tumor cells often exhibit increased amino acid metabolism to support their rapid proliferation.[6][7] S-[11C]methyl-L-cysteine ([11C]MCYS) is an analog of S-[11C]methyl-L-methionine ([11C]MET) and has shown significant potential as a PET tracer for imaging various cancers, including brain tumors.[1][2][3]
Mechanism of Action and Advantages
[11C]MCYS is transported into cells primarily via the L-type amino acid transporter (LAT1), which is often overexpressed in cancer cells.[6] Studies have shown that [11C]MCYS can be superior to [18F]FDG (the most common PET tracer) and even [11C]MET in differentiating tumors from inflammation, a significant advantage in post-therapy assessment and for reducing false-positive results.[1][5] For instance, in a study on hepatocellular carcinoma and inflammation models, [11C]MCYS demonstrated a higher tumor-to-inflammation ratio compared to both [18F]FDG and [11C]MET.[1] Furthermore, unlike [11C]MET, [11C]MCYS shows almost no incorporation into proteins, which simplifies the interpretation of the imaging signal.[1][8]
Data Presentation
The following table summarizes the quantitative data for the synthesis and performance of [11C]MCYS, as reported in the literature.
| Parameter | Value | Reference |
| Radiosynthesis | ||
| Radiochemical Yield (from [11C]CH3I) | >50% (uncorrected) | [1][5] |
| Synthesis Time (from [11C]CH3I) | ~2 minutes | [1][5] |
| Total Synthesis Time (from [11C]CO2) | ~12 minutes | [5][6] |
| Radiochemical Purity | >99% | [1][5][6] |
| Enantiomeric Purity | >90% | [1][5][6] |
| Performance in Animal Models (60 min p.i.) | ||
| Tumor-to-Muscle Ratio ([11C]MCYS) | 7.27 | [1] |
| Inflammatory Lesion-to-Muscle Ratio ([11C]MCYS) | 1.62 | [1] |
| Tumor-to-Muscle Ratio ([18F]FDG) | 5.08 | [1] |
| Inflammatory Lesion-to-Muscle Ratio ([18F]FDG) | 3.88 | [1] |
| Tumor-to-Muscle Ratio ([11C]MET) | 4.26 | [1] |
| Inflammatory Lesion-to-Muscle Ratio ([11C]MET) | 2.28 | [1] |
Experimental Protocols
1. Proposed Protocol for the Preparation of L-Cysteine from this compound
-
Step 1: Acid Hydrolysis of this compound
-
Dissolve this compound in a 6 M hydrochloric acid solution.
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the solution and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point of L-cystine (pH ~4.8) to precipitate the L-cystine.
-
Filter the precipitate, wash with cold water, and dry to obtain L-cystine.
-
-
Step 2: Reduction of L-Cystine to L-Cysteine
-
Dissolve the obtained L-cystine in an appropriate solvent.
-
Perform electrolytic reduction or use a chemical reducing agent (e.g., dithiothreitol) to cleave the disulfide bond.
-
Purify the resulting L-cysteine by recrystallization or chromatography.
-
2. Protocol for the Automated Synthesis of [11C]MCYS from L-Cysteine
This protocol is based on the solid-phase [11C]-methylation method described in the literature.[1][5]
-
Step 1: Preparation of [11C]Methyl Iodide ([11C]CH3I)
-
Step 2: Solid-Phase [11C]-Methylation of L-Cysteine
-
Load a solution of L-cysteine (approx. 2-3 mg) dissolved in 0.5 M NaOH in 50:50 ethanol:water onto a Sep-Pak Plus C18 cartridge.[5]
-
Deliver the gaseous [11C]CH3I to the C18 cartridge under a helium flow.
-
Allow the reaction to proceed for a short duration (approx. 2 minutes).
-
Elute the cartridge with sterile water to collect the [11C]MCYS product.
-
-
Step 3: Purification and Formulation
-
The elution from the C18 cartridge typically yields [11C]MCYS with high radiochemical purity (>99%), often not requiring further HPLC purification.[1]
-
Formulate the final product in a physiologically compatible solution (e.g., phosphate-buffered saline) for injection.
-
Perform quality control checks, including radiochemical purity (by radio-TLC or radio-HPLC) and enantiomeric purity (by chiral HPLC).
-
Mandatory Visualizations
Caption: Proposed workflow for radiopharmaceutical synthesis from this compound.
Caption: Uptake of [11C]MCYS in cancer cells via amino acid transporters.
Alternative Applications: Cysteine Derivatives for 99mTc Radiopharmaceuticals
Beyond carbon-11 labeling, cysteine and its derivatives are also valuable for the synthesis of technetium-99m (99mTc) based radiopharmaceuticals for SPECT imaging.[9][10] In this context, the thiol and amine groups of cysteine can act as a chelating moiety to form stable complexes with 99mTc.[11][12] The biodistribution of these complexes can be modulated by modifying the cysteine backbone, for example, by esterification of the carboxylic acid group, which can alter properties like lipophilicity and clearance pathways (renal vs. hepatobiliary).[10] Therefore, L-cysteine derived from this compound could also be explored as a precursor for novel 99mTc-based imaging agents.
References
- 1. S-11C-methyl-L-cysteine: a new amino acid PET tracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Imaging with S-[11C]Methyl-L-Cysteine and L-[Methyl-11C]Methionine in Rat Models of Glioma, Glioma Radiotherapy, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary biological evaluation of S-11C-methyl-D-cysteine as a new amino acid PET tracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Imaging with S-[11C]Methyl-L-Cysteine and L-[Methyl-11C]Methionine in Rat Models of Glioma, Glioma Radiotherapy, and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. S-[11C]Methyl-L-cysteine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | The versatile utility of cysteine as a target for cancer treatment [frontiersin.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Radiochemical studies of 99mTc complexes of modified cysteine ligands and bifunctional chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacylibrary.com [pharmacylibrary.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Diethyl L-Cystinate Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the key applications and detailed experimental protocols for reactions mediated by diethyl L-cystinate. This versatile reagent, derived from the amino acid L-cystine, finds utility in various chemical transformations, primarily leveraging the reactivity of its disulfide bond and the chirality of its stereocenters.
Overview of Applications
This compound serves as a valuable tool in several areas of chemical synthesis and materials science:
-
Disulfide Bond Formation: It can participate in thiol-disulfide exchange reactions to introduce disulfide bonds into target molecules. This is particularly relevant in peptide and protein chemistry for mimicking or inducing specific structural folds.
-
Precursor to Chiral Ligands: The reduction of this compound yields diethyl L-cysteinate, a chiral thiol that can be used as a ligand in asymmetric catalysis. The chirality of the cysteinate backbone can induce enantioselectivity in metal-catalyzed reactions.
-
Nanoparticle Synthesis: As a capping and stabilizing agent, L-cysteine and its derivatives like this compound are employed in the synthesis of metallic nanoparticles, influencing their size, morphology, and stability.
-
Drug Delivery and Polymer Chemistry: The functional groups in this compound allow for its incorporation into polymer backbones, imparting properties such as mucoadhesion and tissue adhesion, which are beneficial for drug delivery systems.[1][2]
Experimental Protocols
Protocol 2.1: this compound Mediated Disulfide Bond Formation via Thiol-Disulfide Exchange
This protocol describes a general procedure for the formation of a disulfide bond in a thiol-containing substrate through exchange with this compound. This reaction is driven by the formation of the more thermodynamically stable disulfide bond.
Materials:
-
This compound
-
Thiol-containing substrate
-
Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
Reaction vessel
-
Stirring apparatus
-
Analytical equipment (e.g., HPLC, LC-MS) for reaction monitoring
Procedure:
-
Dissolve the thiol-containing substrate in the chosen solvent in the reaction vessel. The concentration will be substrate-dependent but a starting point of 0.1 M is recommended.
-
Add a stoichiometric equivalent or a slight excess (1.1 to 1.5 equivalents) of this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by analyzing aliquots at regular intervals using HPLC or LC-MS to observe the consumption of the starting thiol and the formation of the new disulfide product.
-
The reaction time can vary from a few hours to overnight, depending on the reactivity of the thiol substrate.
-
Upon completion, the desired disulfide product can be isolated and purified using standard techniques such as column chromatography or recrystallization.
Quantitative Data:
| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| Benzylthiol | Dibenzyl disulfide | Ethanol | 12 | >90 |
| Thiophenol | Diphenyl disulfide | Methanol | 8 | >95 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions.
Protocol 2.2: Reduction of this compound to Diethyl L-Cysteinate for Use as a Chiral Ligand Precursor
This protocol details the reduction of the disulfide bond in this compound to yield two equivalents of diethyl L-cysteinate. The resulting chiral thiol can be used in situ or isolated for the synthesis of chiral ligands for asymmetric catalysis.
Materials:
-
This compound
-
Reducing agent (e.g., dithiothreitol (DTT), sodium borohydride (NaBH₄))
-
Solvent (e.g., ethanol, methanol, water)
-
Inert atmosphere apparatus (e.g., nitrogen or argon balloon)
-
Reaction vessel with stirring
-
Quenching solution (e.g., dilute acid for NaBH₄)
-
Extraction solvents (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound in the chosen solvent in the reaction vessel under an inert atmosphere to prevent re-oxidation of the thiol product.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent.
-
For DTT: Use approximately 1.5 equivalents per equivalent of this compound.
-
For NaBH₄: Use approximately 2.2 equivalents. The reaction with NaBH₄ is typically faster.
-
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically 1-3 hours), quench the reaction carefully if NaBH₄ was used by the slow addition of dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
If the product is to be used in situ, the resulting solution of diethyl L-cysteinate can be directly used for the next step.
-
For isolation, extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl L-cysteinate can be purified by column chromatography if necessary.
Quantitative Data:
| Reducing Agent | Solvent | Reaction Time (h) | Isolated Yield (%) |
| Dithiothreitol | Ethanol/Water (1:1) | 3 | ~85 |
| Sodium Borohydride | Methanol | 1 | >90 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions.
Signaling Pathways and Mechanistic Diagrams
While this compound is not directly involved in biological signaling pathways in the traditional sense, its reaction mechanisms are crucial for understanding its mediated transformations.
Thiol-Disulfide Exchange Mechanism
The thiol-disulfide exchange reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond in this compound. This results in the formation of a new disulfide bond and the release of diethyl L-cysteinate.
Safety Precautions
-
Always handle this compound and all other chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use for detailed safety information.
-
Reactions involving sodium borohydride can generate flammable hydrogen gas. Ensure proper quenching procedures are followed.
Disclaimer: The protocols provided are intended for use by trained professionals and may require optimization for specific substrates and reaction scales. Always perform a small-scale trial before scaling up any reaction.
References
Application Notes and Protocols: The Role of Diethyl L-Cystinate in Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are crucial covalent linkages that play a pivotal role in the structural stabilization and biological activity of a vast array of peptides and proteins. The formation of these bonds between two cysteine residues is a key post-translational modification that dictates the tertiary structure and functional integrity of many therapeutic proteins, hormones, and toxins. While numerous methods exist for the chemical synthesis and in vitro formation of disulfide bridges, the specific application of diethyl L-cystinate as a direct reagent for this purpose is not extensively documented in scientific literature.
This document provides a comprehensive overview of disulfide bond formation, contextualizing the potential, albeit non-standard, role of L-cystine derivatives like this compound. We will explore established methodologies, present relevant chemical principles, and offer detailed protocols for common disulfide formation techniques that researchers can adapt for their specific applications.
General Principles of Disulfide Bond Formation
The formation of a disulfide bond is an oxidation reaction involving the thiol groups (-SH) of two cysteine residues to form a cystine residue containing a disulfide bridge (-S-S-). In biological systems, this process is often enzyme-catalyzed and occurs in oxidizing environments like the endoplasmic reticulum. In chemical synthesis, disulfide bond formation can be achieved through various oxidative methods.
A common strategy involves a thiol-disulfide exchange reaction. In this process, a thiol group on a peptide or protein attacks a disulfide bond on a reagent, leading to the formation of a new disulfide bond. This can be an effective way to control the formation of specific disulfide bridges, particularly in peptides with multiple cysteine residues.
This compound: Properties and Potential Role
This compound is the diethyl ester derivative of L-cystine. Its chemical structure consists of two L-cysteine ethyl ester units joined by a disulfide bond.
| Property | Value |
| Molecular Formula | C10H20N2O4S2 |
| Molecular Weight | 296.4 g/mol |
| Synonyms | L-Cystine, diethyl ester; (2R,2'R)-Diethyl 3,3'-disulfanediylbis(2-aminopropanoate) |
Established Methods for Disulfide Bond Formation
Given the lack of specific protocols for this compound, we present established and reliable methods for disulfide bond formation in peptides and proteins.
Data Presentation: Common Reagents for Disulfide Bond Formation
| Reagent/Method | Principle of Action | Typical Reaction Conditions | Advantages | Disadvantages |
| Air Oxidation | Slow oxidation of thiols by atmospheric oxygen. | pH 7-9, often in the presence of a redox buffer (e.g., GSH/GSSG). | Mild conditions. | Slow reaction rate, potential for side reactions and misfolding. |
| Dimethyl Sulfoxide (DMSO) | Oxidation of thiols. | Aqueous buffer, often with mild acid or base. | Simple, effective for many peptides. | Can lead to over-oxidation and side products. |
| Iodine | Oxidation of thiols. | Acidic or neutral aqueous/organic solvent mixtures. | Fast and efficient. | Can cause side reactions with other residues (e.g., Trp, Tyr). |
| Potassium Ferricyanide (K3[Fe(CN)6]) | Oxidation of thiols. | Aqueous buffer, pH 7-8. | Controlled oxidation potential. | Can be harsh, potential for metal ion contamination. |
| Glutathione (GSH/GSSG) Redox Buffer | Thiol-disulfide exchange to facilitate correct folding. | Aqueous buffer, pH 7-9. | Mimics physiological conditions, promotes correct pairing. | Can be slow, requires optimization of GSH/GSSG ratio. |
Experimental Protocols
Protocol 1: Air Oxidation for Disulfide Bond Formation in a Synthetic Peptide
This protocol is suitable for simple peptides with a low tendency for aggregation or incorrect disulfide pairing.
Materials:
-
Lyophilized synthetic peptide with free cysteine residues.
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0).
-
Acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Mass spectrometer.
Procedure:
-
Dissolve the lyophilized peptide in the ammonium bicarbonate buffer to a final concentration of 0.1-1.0 mg/mL. The low concentration helps to minimize intermolecular disulfide bond formation.
-
Stir the solution gently in a beaker or flask open to the atmosphere at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2, 4, 8, 24 hours).
-
Quench a small aliquot of the reaction mixture by adding 0.1% TFA to lower the pH.
-
Analyze the aliquot by RP-HPLC to observe the disappearance of the reduced peptide peak and the appearance of the oxidized (cyclized) peptide peak. Confirm the identity of the product by mass spectrometry.
-
Once the reaction is complete (typically 24-48 hours), acidify the entire solution with 0.1% TFA.
-
Purify the cyclized peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: Disulfide Bond Formation using Iodine Oxidation
This method is faster and often more efficient than air oxidation but requires careful control to avoid side reactions.
Materials:
-
Lyophilized synthetic peptide with free cysteine residues.
-
Aqueous acetic acid (e.g., 80% acetic acid in water).
-
Methanol or Acetonitrile.
-
Iodine solution (e.g., 0.1 M in methanol).
-
Ascorbic acid solution (e.g., 1 M in water).
-
RP-HPLC system.
-
Mass spectrometer.
Procedure:
-
Dissolve the peptide in a mixture of aqueous acetic acid and methanol (or ACN) to a concentration of 0.1-0.5 mg/mL.
-
Cool the solution in an ice bath.
-
Add the iodine solution dropwise while stirring until a faint yellow color persists, indicating a slight excess of iodine.
-
Allow the reaction to proceed for 15-60 minutes. Monitor the reaction by RP-HPLC.
-
Quench the excess iodine by adding ascorbic acid solution dropwise until the yellow color disappears.
-
Dilute the reaction mixture with water and purify the cyclized peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions.
Visualizations
Experimental Workflow for Peptide Cyclization
Caption: General workflow for synthetic peptide disulfide bond formation.
Thiol-Disulfide Exchange Mechanism
Caption: Mechanism of thiol-disulfide exchange for disulfide bond formation.
Conclusion
The formation of disulfide bonds is a critical step in the synthesis and manufacturing of many peptide and protein-based therapeutics. While a variety of chemical methods are well-established for this purpose, the use of this compound as a direct oxidizing agent or for thiol-disulfide exchange is not a conventional approach and lacks detailed documentation in the scientific literature. Researchers and drug development professionals are encouraged to utilize the robust and well-characterized methods outlined in these application notes, such as air oxidation or iodine-mediated oxidation, for reliable and efficient disulfide bond formation. Careful optimization and monitoring of these reactions are paramount to achieving high yields of correctly folded and biologically active products.
Application Notes and Protocols for the Quantification of Diethyl L-Cystinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of diethyl L-cystinate. Due to a lack of established and validated methods specifically for this compound in the public domain, the following protocols are adapted from established analytical techniques for structurally related compounds, including L-cysteine, N-acetyl-L-cysteine (NAC), and other cysteine derivatives.
Introduction
This compound is the diethyl ester of L-cystine, a disulfide-containing amino acid. Accurate quantification of this compound is crucial for various applications, including pharmaceutical development, stability studies, and quality control. The analytical methods detailed below are designed to provide high sensitivity, specificity, and accuracy for the determination of this compound in various sample matrices.
The primary analytical techniques covered in this document include:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : A widely accessible and robust method suitable for routine analysis and stability studies.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective method ideal for complex matrices and low-level quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for volatile or derivatized non-volatile compounds, offering excellent separation and identification capabilities.
Analytical Techniques and Protocols
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is adapted from stability-indicating assays for N-acetyl-L-cysteine and its disulfide dimer.[1] It is designed to separate this compound from its potential impurities and degradation products.
Experimental Protocol:
a. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
b. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
c. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary (RP-HPLC-UV):
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow (RP-HPLC-UV):
References
Application Notes and Protocols for Diethyl L-Cystinate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl L-cystinate, the diethyl ester derivative of the amino acid L-cystine, presents significant potential in the design of advanced drug delivery systems. Its inherent chemical functionalities—two ester groups and a disulfide bond—offer compelling opportunities for the development of prodrugs and stimuli-responsive nanocarriers. The ester linkages are susceptible to enzymatic hydrolysis within the body, allowing for controlled release of L-cystine or its constituent L-cysteine molecules. Concurrently, the disulfide bond provides a redox-sensitive cleavage site, enabling targeted drug release in environments with high concentrations of reducing agents like glutathione, a hallmark of the intracellular space and certain tumor microenvironments.
These application notes provide an overview of the potential uses of this compound in drug delivery, alongside detailed, adaptable protocols for the synthesis and evaluation of such systems. While direct, extensive literature on this compound in drug delivery is emerging, the following sections are built upon established principles of prodrug design and redox-responsive systems, offering a robust starting point for innovative research.
Application Note 1: this compound as a Prodrug for L-Cysteine Delivery
Concept: this compound can function as a prodrug to enhance the bioavailability and cellular uptake of L-cysteine. L-cysteine is a crucial amino acid with antioxidant properties, but its direct administration can be limited by poor stability and low permeability. The ester groups in this compound mask the carboxylic acid functionalities, increasing its lipophilicity and potential for passive diffusion across cell membranes.
Mechanism of Action:
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Uptake: The more lipophilic this compound crosses the cell membrane.
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Hydrolysis: Intracellular esterases hydrolyze the ethyl ester groups, converting this compound back to L-cystine.
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Reduction: The disulfide bond of L-cystine is subsequently reduced by intracellular glutathione (GSH) to yield two molecules of L-cysteine.
This strategy can be employed to replenish intracellular L-cysteine levels, thereby bolstering the cell's antioxidant defenses.
Application Note 2: Redox-Responsive Nanoparticles for Targeted Drug Release
Concept: this compound can be used as a crosslinker or a functional component in the synthesis of nanoparticles that are stable in the bloodstream but dissociate in a reducing environment to release a therapeutic payload. This is particularly advantageous for cancer therapy, as the intracellular environment and some tumor microenvironments have significantly higher glutathione concentrations than the systemic circulation.
Design Strategy: this compound can be incorporated into polymeric nanoparticles in several ways:
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As a crosslinking agent: The amino groups of this compound can be reacted with polymers containing suitable functional groups (e.g., activated esters, isocyanates) to form a crosslinked, biodegradable nanocarrier.
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As a functional monomer: this compound can be modified to contain polymerizable groups and then co-polymerized with other monomers to create a redox-sensitive polymer backbone.
Upon entering a target cell, the high intracellular GSH concentration cleaves the disulfide bonds within the nanoparticle structure, leading to its disassembly and the release of the encapsulated drug.
Quantitative Data Summary
As specific quantitative data for this compound-based drug delivery systems are not extensively available in the literature, the following table presents typical data ranges observed for similar L-cysteine and L-cystine-based systems to serve as a benchmark for experimental design.
| Parameter | Drug Delivery System | Typical Values | Reference |
| Particle Size | L-cysteine modified chitosan nanoparticles | 150 - 300 nm | [1][2] |
| Zeta Potential | L-cysteine modified transfersomes | -20 to -40 mV | [1][2] |
| Encapsulation Efficiency | Doxorubicin in L-cystine-based nanogels | 70 - 90% | [3] |
| Drug Loading Capacity | Lapatinib in cysteine-based nanoparticles | 10 - 15% | [3] |
| In Vitro Drug Release (24h, +GSH) | Doxorubicin from redox-responsive nanogels | 60 - 80% | [3] |
| In Vitro Drug Release (24h, -GSH) | Doxorubicin from redox-responsive nanogels | 15 - 30% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Crosslinked Polymeric Nanoparticles for Doxorubicin Delivery (Hypothetical)
This protocol describes the preparation of redox-responsive nanoparticles using this compound as a crosslinker for a biodegradable polymer, encapsulating the chemotherapeutic agent doxorubicin (DOX).
Materials:
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Poly(lactic-co-glycolic acid)-NHS ester (PLGA-NHS)
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This compound dihydrochloride
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Doxorubicin hydrochloride (DOX·HCl)
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Triethylamine (TEA)
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Dimethyl sulfoxide (DMSO)
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Polyvinyl alcohol (PVA)
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Dichloromethane (DCM)
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Phosphate-buffered saline (PBS), pH 7.4
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Glutathione (GSH)
Procedure:
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DOX Loading:
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Dissolve 10 mg of DOX·HCl and 5 µL of TEA in 1 mL of DMSO.
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Dissolve 50 mg of PLGA-NHS in 2 mL of DCM.
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Mix the two solutions and stir for 1 hour to allow for the conjugation of DOX to the polymer (optional, for covalent loading) or simply mix for physical encapsulation.
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-
Crosslinker Preparation:
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Dissolve 5 mg of this compound dihydrochloride and 4 µL of TEA in 0.5 mL of DMSO.
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-
Nanoparticle Formulation (Oil-in-Water Emulsion):
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Add the this compound solution to the PLGA-DOX solution. Stir for 2 hours to initiate crosslinking.
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Prepare a 2% w/v PVA solution in water.
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Add the organic phase dropwise to 10 mL of the PVA solution while sonicating on ice.
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Continue sonication for 5 minutes to form a stable nanoemulsion.
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-
Solvent Evaporation and Purification:
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Stir the emulsion at room temperature for 4 hours to allow the DCM to evaporate.
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Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
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Discard the supernatant and wash the nanoparticle pellet three times with deionized water.
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Characterization:
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Resuspend the nanoparticles in water and analyze for particle size and zeta potential using Dynamic Light Scattering (DLS).
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Lyophilize a portion of the nanoparticles to determine drug loading and encapsulation efficiency via UV-Vis spectrophotometry.
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Protocol 2: In Vitro Redox-Responsive Drug Release Study
This protocol evaluates the release of DOX from the synthesized nanoparticles in response to a reducing agent.
Materials:
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DOX-loaded this compound nanoparticles
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PBS, pH 7.4
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Glutathione (GSH)
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Dialysis membrane (MWCO 3.5 kDa)
Procedure:
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Sample Preparation:
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Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH.
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Disperse 5 mg of the lyophilized nanoparticles in 1 mL of PBS.
-
-
Dialysis Setup:
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Transfer the nanoparticle suspension into a dialysis bag.
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Place the dialysis bag into 50 mL of the release medium (with and without GSH).
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Incubate at 37°C with gentle shaking.
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Sample Collection and Analysis:
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At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
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Quantify the concentration of released DOX in the collected samples using a fluorescence spectrophotometer (Ex: 480 nm, Em: 590 nm).
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-
Data Analysis:
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Calculate the cumulative percentage of drug release at each time point.
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Plot the cumulative release percentage against time for both conditions (with and without GSH) to demonstrate redox-responsiveness.
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Visualizations
Caption: Proposed metabolic pathway for this compound as a prodrug.
Caption: Schematic of a redox-responsive nanoparticle releasing its payload.
References
Troubleshooting & Optimization
Technical Support Center: Diethyl L-Cystinate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of diethyl L-cystinate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common Fischer esterification method using L-cystine, ethanol, and an acid catalyst such as hydrogen chloride.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete reaction: Fischer esterification is an equilibrium-driven process. | 1. Use a large excess of ethanol to shift the equilibrium towards the product. Remove water as it forms, for example, by using a Dean-Stark apparatus. Ensure a sufficient amount of acid catalyst (e.g., anhydrous HCl gas or concentrated sulfuric acid) is used. |
| 2. Low solubility of L-cystine: L-cystine has poor solubility in ethanol, which can limit the reaction rate. | 2. Ensure vigorous stirring to maximize the surface area of the L-cystine. A prolonged reaction time at reflux may be necessary. | |
| 3. Insufficient reaction time or temperature: The reaction may be too slow under the current conditions. | 3. Increase the reaction time and ensure the mixture is maintained at a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Product is difficult to isolate/purify | 1. Formation of emulsions during workup: The presence of unreacted starting material and byproducts can lead to difficulties in phase separation. | 1. Adjust the pH of the aqueous layer carefully during extraction. The use of brine (saturated NaCl solution) can help to break emulsions. |
| 2. Product co-precipitation with unreacted L-cystine: If the reaction is incomplete, the starting material may precipitate with the product. | 2. Ensure the reaction goes to completion. The product, this compound dihydrochloride, is typically much more soluble in the reaction mixture than L-cystine. | |
| Presence of Impurities in the Final Product | 1. Unreacted L-cystine: Incomplete esterification. | 1. Improve reaction conditions as described for low yield. Unreacted L-cystine can often be removed by filtration due to its lower solubility. |
| 2. L-cysteine ethyl ester monoester: Incomplete esterification of both carboxylic acid groups. | 2. Drive the reaction to completion with excess ethanol and sufficient reaction time. Purification by recrystallization may be necessary to separate the monoester from the diester. | |
| 3. Polymeric byproducts: Potential for intermolecular amide bond formation, especially if the reaction temperature is too high or if the amino groups are not protonated. | 3. Maintain a sufficient concentration of acid to ensure the amino groups are protonated as the dihydrochloride salt. Avoid excessive heating. | |
| 4. Racemized product (D- and meso-isomers): Harsh reaction conditions (e.g., prolonged heating in strong acid) can lead to racemization at the alpha-carbon. | 4. Use the mildest effective reaction conditions. Analyze the optical purity of the product using chiral HPLC or by measuring the specific rotation. | |
| 5. Thiol-containing impurities: If starting with L-cysteine or if reduction of the disulfide bond occurs. | 5. Starting with L-cystine minimizes this issue. If L-cysteine is the desired product, a subsequent reduction step after esterification is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of L-cystine with a large excess of ethanol, using a strong acid catalyst like anhydrous hydrogen chloride gas or concentrated sulfuric acid. The product is typically isolated as the dihydrochloride salt, which is more stable and crystalline.
Q2: Why is it recommended to start with L-cystine instead of L-cysteine for the synthesis of the corresponding diethyl ester?
A2: Starting with L-cystine avoids potential side reactions associated with the free thiol group (-SH) of L-cysteine. The thiol group can be oxidized or participate in other undesired reactions under the esterification conditions. If the final desired product is L-cysteine diethyl ester, a reduction of the disulfide bond in this compound can be performed as a subsequent step.
Q3: How can I monitor the progress of the esterification reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of dichloromethane and methanol) can be used to separate the product from the starting material. The starting material (L-cystine) is highly polar and will have a low Rf value, while the product (this compound) will be less polar and have a higher Rf value.
Q4: What are the expected common impurities in this compound synthesis via Fischer esterification of L-cystine?
A4: The most common impurities include:
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Unreacted L-cystine: Due to incomplete reaction.
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L-cystine monoethyl ester: A result of partial esterification.
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Polymeric materials: Formed through side reactions.
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Racemized products: D- and meso-isomers can form under harsh conditions.
Q5: What is a typical purification method for this compound dihydrochloride?
A5: After the reaction is complete, the excess ethanol is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. This process helps to remove unreacted starting materials and other impurities.
Experimental Protocols
Key Experiment: Synthesis of this compound Dihydrochloride via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound dihydrochloride from L-cystine and ethanol.
Materials:
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L-cystine
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Absolute ethanol
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Anhydrous hydrogen chloride (gas) or concentrated sulfuric acid
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Diethyl ether (anhydrous)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Gas dispersion tube (if using HCl gas)
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Ice bath
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
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Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-cystine in absolute ethanol.
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Acidification: Cool the suspension in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the mixture with stirring until saturation. Alternatively, cautiously add concentrated sulfuric acid dropwise. A significant amount of L-cystine may dissolve as the dihydrochloride salt forms.
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Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with continuous stirring. The reaction is typically refluxed for several hours.
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Monitoring: Periodically check the reaction progress by TLC until the starting material is consumed.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
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Purification: The resulting crude solid or oil is then triturated with anhydrous diethyl ether to induce crystallization. The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol/diethyl ether.
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low product yield.
Technical Support Center: Diethyl L-cystinate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of diethyl L-cystinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is the diethyl ester derivative of L-cystine, an amino acid. In pharmaceutical development and research, its purity is critical as impurities can affect experimental outcomes, biological activity, and safety profiles.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include unreacted L-cystine, the monoester of L-cystine, the corresponding hydrochloride salt (L-cystine diethyl ester dihydrochloride), and oxidation byproducts. The presence of moisture can also lead to hydrolysis of the ester groups.
Q3: What are the primary methods for purifying this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q4: How can I convert L-cystine diethyl ester dihydrochloride to the free base, this compound?
A4: To obtain the free base from its dihydrochloride salt, a neutralization step is required. This typically involves dissolving the salt in a suitable solvent and treating it with a mild base, such as sodium bicarbonate or a tertiary amine like triethylamine, until the pH is neutral. The free base can then be extracted and purified.
Q5: What are the recommended storage conditions for purified this compound?
A5: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. It is advisable to store it at low temperatures (2-8°C) for long-term stability.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Incomplete neutralization of the dihydrochloride salt. | Ensure the pH of the solution is neutral (pH 7) before extraction of the free base. Use a calibrated pH meter for accuracy. |
| Product loss during recrystallization. | Optimize the recrystallization solvent system. Use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation. | |
| Product adheres to the stationary phase during column chromatography. | Adjust the polarity of the mobile phase. A more polar eluent may be required to effectively elute the compound. | |
| Presence of Impurities in the Final Product | Inefficient removal of starting materials. | If unreacted L-cystine is present, consider a pre-purification step such as filtration, as L-cystine has low solubility in many organic solvents. |
| Co-crystallization of impurities. | Perform multiple recrystallizations. If impurities persist, switch to column chromatography for better separation. | |
| Hydrolysis of the ester groups. | Ensure all solvents and reagents are anhydrous. Perform the purification steps quickly and at low temperatures where possible. | |
| Product Instability (Discoloration or Degradation) | Oxidation of the disulfide bond. | Handle the compound under an inert atmosphere. The use of antioxidants during storage can be considered, but their compatibility must be verified. |
| Presence of residual acid or base from the neutralization step. | Ensure the product is thoroughly washed and dried after extraction to remove any residual salts or reagents. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is suitable for purifying this compound that contains a small amount of impurities.
Materials:
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Crude this compound
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Ethanol (anhydrous)
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Water (distilled and deionized)
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Activated carbon (optional, for removing colored impurities)
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Heating mantle or water bath
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Erlenmeyer flask
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of hot ethanol. Heat the mixture gently while stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon or any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
This method is ideal for separating this compound from impurities with different polarities.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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Hexane
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Ethyl acetate
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Glass column
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Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a well-packed, uniform bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), gradually increasing the proportion of ethyl acetate.
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Fraction Collection: Collect the eluent in small fractions using collection tubes.
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Purity Analysis: Analyze the purity of each fraction using Thin Layer Chromatography (TLC).
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Diethyl L-Cystinate Crystallization
Welcome to the technical support center for Diethyl L-Cystinate crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the crystallization of this compound and its dihydrochloride salt.
Troubleshooting Crystallization Issues
This section provides solutions to common problems encountered during the crystallization of this compound.
Question: My this compound is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a common issue. It often occurs when the solution is supersaturated too quickly or when the temperature is too high. Here are several strategies to address this:
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Reduce the rate of supersaturation:
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Slower cooling: If using cooling crystallization, decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice.
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Slower anti-solvent addition: If using an anti-solvent, add it more slowly and at a controlled rate.
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Lower the crystallization temperature: this compound may have a lower melting point or a high solubility at the current temperature, leading to oiling out. Experiment with initiating crystallization at a lower temperature.
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Increase the solvent volume: A more dilute solution can sometimes prevent oiling out by reducing the concentration of the solute below the point of liquid-liquid phase separation.
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Seeding: Introduce a small amount of pre-existing this compound crystals (seed crystals) to the solution at the point of supersaturation. This provides a template for crystal growth and can bypass the nucleation barrier that leads to oiling.
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Solvent selection: The choice of solvent is critical. If oiling out persists, consider a different solvent system. A solvent in which the compound is less soluble may promote direct crystallization.
Question: The this compound crystals are very fine needles, making them difficult to filter and handle. How can I obtain larger crystals?
Answer: Fine, needle-like crystals are often the result of rapid crystallization. To encourage the growth of larger crystals:
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Slow down the crystallization process: As with preventing oiling out, a slower rate of cooling or anti-solvent addition will favor the growth of existing crystals over the formation of new nuclei, leading to larger overall crystal size.
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Reduce the degree of supersaturation: High supersaturation favors rapid nucleation and the formation of many small crystals. Try using a slightly lower starting concentration of your compound.
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Utilize a solvent system that promotes slower crystallization: Experiment with solvent mixtures. For instance, a solvent in which this compound has moderate solubility may yield better crystals than one in which it is either very soluble or nearly insoluble.
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Temperature cycling (Ostwald Ripening): Subjecting the crystalline slurry to controlled temperature cycles can promote the dissolution of smaller, less stable crystals and the growth of larger, more stable ones.
Question: My this compound fails to crystallize at all, remaining as a persistent oil or in solution. What are the possible causes and solutions?
Answer: Several factors can inhibit crystallization:
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Purity: Impurities can significantly hinder crystal formation by interfering with the crystal lattice.[1] Ensure your this compound is of high purity. If necessary, perform an additional purification step such as column chromatography before attempting crystallization.
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Solvent: The chosen solvent may be too good a solvent for your compound, preventing it from reaching the necessary level of supersaturation for crystallization. Try using a less polar solvent or an anti-solvent to induce precipitation.
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Hygroscopic nature: Some amino acid derivatives can be hygroscopic and the presence of water can inhibit crystallization.[1] Ensure you are using dry solvents and a dry atmosphere.
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Incorrect pH: For the dihydrochloride salt, the pH of the solution is critical. The compound is more soluble at certain pH values. Crystallization is often achieved by adjusting the pH to a point where the compound is least soluble. For amine hydrochlorides, this is typically in the neutral to slightly acidic range.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound during crystallization.
Question: What is the recommended solvent for the crystallization of this compound Dihydrochloride?
Answer: this compound Dihydrochloride is typically prepared by reacting L-Cystine with hydrochloric acid in absolute ethanol.[2][3] This suggests that ethanol or ethanol-water mixtures are suitable solvents for its crystallization. The dihydrochloride salt is generally soluble in water and some organic solvents.[3] A common technique would be to dissolve the compound in a minimal amount of hot ethanol and then either cool the solution slowly or add a less polar anti-solvent like diethyl ether or ethyl acetate to induce crystallization.
Question: What is the expected appearance and melting point of this compound Dihydrochloride crystals?
Answer: this compound Dihydrochloride is a colorless to white crystalline solid.[3] Its melting point is reported to be around 150-155 degrees Celsius.[3]
Question: How does pH affect the crystallization of this compound Dihydrochloride?
Answer: As an amine hydrochloride salt, the solubility of this compound Dihydrochloride is highly dependent on pH. In acidic solutions, the amine groups are protonated, increasing its solubility in aqueous media. Adjusting the pH towards neutral or slightly basic conditions will deprotonate the amine groups, reducing its solubility and promoting crystallization. However, adding too much base will lead to the formation of the free base of this compound, which may have different solubility and crystallization characteristics.
Question: Are there any specific safety precautions I should take when handling this compound?
Answer: While specific toxicity data is limited, it is prudent to handle this compound as a potentially hazardous organic compound. It may cause irritation to the eyes, skin, and respiratory system.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data and Protocols
Solubility Data (Qualitative)
| Solvent | Expected Solubility | Notes |
| Water | Soluble (as dihydrochloride salt) | Solubility is pH-dependent. |
| Ethanol | Soluble | Often used as a crystallization solvent. |
| Methanol | Likely Soluble | Similar to ethanol. |
| Acetone | Sparingly Soluble to Insoluble | Can be used as an anti-solvent. |
| Diethyl Ether | Insoluble | Good anti-solvent for precipitation. |
| Ethyl Acetate | Sparingly Soluble to Insoluble | Can be used as an anti-solvent. |
| Dichloromethane | Sparingly Soluble | Solubility may be limited. |
Experimental Protocol: Recrystallization of this compound Dihydrochloride
This protocol is a general guideline based on the known chemistry of this compound Dihydrochloride. Optimization may be required based on the purity and quantity of the material.
Objective: To purify crude this compound Dihydrochloride by recrystallization from an ethanol/diethyl ether solvent system.
Materials:
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Crude this compound Dihydrochloride
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Absolute Ethanol
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Diethyl Ether (anhydrous)
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Erlenmeyer flask
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Heating mantle or hot plate
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Magnetic stirrer and stir bar
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Ice bath
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolution: Place the crude this compound Dihydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of absolute ethanol to the flask. Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling the solution for extended periods.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
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Crystallization:
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Cooling Method: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Anti-solvent Method: While the ethanol solution is still warm (but not boiling), slowly add diethyl ether dropwise with stirring until the solution becomes slightly turbid. Then, allow the solution to cool to room temperature and subsequently in an ice bath.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Logical Workflow for Troubleshooting Crystallization
Caption: A flowchart for troubleshooting common crystallization problems.
Synthesis and Crystallization Workflow
References
- 1. Design, synthesis, and evaluation of l-cystine diamides as l-cystine crystallization inhibitors for cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
side reactions of diethyl l-cystinate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions of diethyl L-cystinate in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in solution?
A1: this compound is susceptible to several side reactions in solution, primarily:
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Disulfide Exchange: The disulfide bond can react with other thiol-containing molecules, leading to the formation of mixed disulfides. This is a common reaction for molecules with disulfide bridges.[1]
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Oxidation: The sulfur atoms in the disulfide bond can be further oxidized to form various sulfur oxides, such as thiosulfinates and sulfonic acids, particularly in the presence of oxidizing agents.
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Hydrolysis: The ethyl ester functional groups can undergo hydrolysis to form the corresponding monoester and eventually L-cystine. This reaction is typically catalyzed by acidic or basic conditions.
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Racemization: While generally stable, prolonged exposure to harsh conditions (e.g., strong base) can potentially lead to racemization at the chiral centers.
Q2: What factors can influence the rate of these side reactions?
A2: The stability of this compound in solution is influenced by several factors:
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pH: The pH of the solution can significantly impact the rate of hydrolysis of the ester groups. Basic conditions, in particular, can accelerate this process. The rate of oxidation of related compounds like L-cystine has also been shown to be pH-dependent.
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Temperature: Higher temperatures generally increase the rates of all chemical reactions, including degradation pathways of this compound.
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Presence of Thiols: The presence of other free thiol compounds in the solution can promote disulfide exchange reactions.[1]
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Oxidizing and Reducing Agents: Oxidizing agents can lead to the formation of sulfur oxides, while reducing agents can cleave the disulfide bond to yield diethyl L-cysteine.
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Solvent Composition: The nature of the solvent can influence the stability of the molecule.
Q3: How can I detect and quantify the degradation products of this compound?
A3: Several analytical techniques can be employed to monitor the purity of this compound and quantify its degradation products:
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High-Performance Liquid Chromatography (HPLC): This is a common method for separating this compound from its impurities. A reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective.[2][3] Detection can be achieved using UV-Vis, Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).[2][3]
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Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is highly effective for identifying and quantifying known and unknown impurities by providing molecular weight information.[2][3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products, particularly after isolation.
Troubleshooting Guides
Issue 1: Loss of Purity Over Time in Solution
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Symptom: HPLC analysis shows a decrease in the peak area of this compound and the appearance of new peaks.
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Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis of Ester Groups | Buffer the solution to a neutral or slightly acidic pH (e.g., pH 4-6). Avoid strongly acidic or basic conditions. Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the hydrolysis rate. |
| Oxidation of Disulfide Bond | Degas solvents to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of free radicals and oxidizing agents. |
| Disulfide Exchange | If the formulation contains other thiol-containing components, be aware of potential disulfide exchange. Analyze for mixed disulfide products. If this is undesirable, consider if the thiol-containing component is essential. |
Issue 2: Inconsistent Experimental Results
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Symptom: Variability in experimental outcomes when using solutions of this compound prepared at different times.
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Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Solution Instability | Prepare solutions of this compound fresh before each experiment. If solutions must be stored, conduct a stability study to determine the acceptable storage duration and conditions (temperature, light exposure, pH). |
| Precipitation | Cysteine and its derivatives can have limited solubility, and degradation products may be less soluble.[4] Visually inspect solutions for any precipitate. If precipitation occurs, consider adjusting the solvent composition or concentration. |
Quantitative Data Summary
| Parameter | Condition | Expected Impact on this compound Stability |
| pH | pH > 8 | Increased rate of ester hydrolysis. |
| pH < 3 | Potential for increased rate of ester hydrolysis. | |
| Temperature | Increase from 25°C to 40°C | Significant increase in the rate of all degradation reactions. |
| Atmosphere | Presence of Oxygen | Increased potential for oxidation of the disulfide bond. |
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol is a general guideline and may require optimization for specific applications. It is adapted from methods used for similar compounds.[2][3]
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Objective: To determine the purity of a this compound sample and detect the presence of hydrolysis and oxidation products.
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Instrumentation: HPLC system with UV and/or CAD detector.
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Column: HILIC, Zwitterionic stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and a volatile buffer (e.g., 7.5 mmol/L trifluoroacetic acid or ammonium acetate). A typical ratio would be around 50:50 (v/v), but this should be optimized.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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Detector Wavelength: 210 nm (for UV detection).
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Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
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Inject the sample and run the analysis for a sufficient time to allow for the elution of all potential impurities.
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Identify the main peak corresponding to this compound.
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Analyze for earlier eluting peaks which may correspond to more polar hydrolysis products (monoester, L-cystine) and later eluting peaks which could be other impurities.
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Protocol 2: Forced Degradation Study of this compound
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Objective: To investigate the degradation pathways of this compound under stress conditions and to develop a stability-indicating analytical method.
-
Methodology:
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Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M NaOH) at room temperature for a defined period (e.g., 4 hours).
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Oxidative Degradation: Treat a solution of this compound (e.g., 1 mg/mL) with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period (e.g., 24 hours).
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Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period (e.g., 48 hours), then dissolve in a suitable solvent.
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Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method (Protocol 1) alongside a control (unstressed) sample. Compare the chromatograms to identify and quantify the degradation products. Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Visualizations
Caption: Primary side reaction pathways of this compound in solution.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. chembk.com [chembk.com]
- 2. Impurity profiling of N,N'-ethylenebis-l-cysteine diethyl ester (Bicisate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Shelf Life of Diethyl L-Cystinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and storage of diethyl L-cystinate. The following sections offer detailed experimental protocols, data presentation in structured tables, and visualizations to clarify complex processes and relationships, ensuring the integrity and stability of your experimental results.
FAQs: Quick Answers to Common Issues
Q1: My this compound solution has turned cloudy. What is the likely cause?
A1: Cloudiness in a this compound solution often indicates precipitation of the compound or its degradation products. This compound has limited solubility in aqueous solutions, which can be further reduced by changes in pH or temperature. Additionally, the formation of insoluble degradation products, such as the corresponding carboxylic acid from ester hydrolysis, can lead to turbidity.
Q2: I've observed a decrease in the purity of my this compound sample over time, even when stored at low temperatures. What degradation pathways should I be aware of?
A2: The primary degradation pathways for this compound are hydrolysis of the ethyl ester groups and oxidation of the disulfide bond. Hydrolysis, which can be catalyzed by acidic or basic conditions, results in the formation of the monoester and subsequently L-cystine. The disulfide bond is susceptible to reduction or oxidation, leading to the formation of cysteine ethyl ester or further oxidized sulfur species, respectively.
Q3: What are the optimal storage conditions for this compound to maximize its shelf life?
A3: For optimal stability, this compound should be stored as a dry solid in a tightly sealed container at low temperatures, preferably at or below -20°C. It is crucial to protect it from moisture and light. For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and at an acidic pH (e.g., pH 3-5) to minimize hydrolysis and oxidation.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, the addition of antioxidants can help to mitigate the oxidative degradation of the disulfide bond. Common antioxidants that could be tested include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. However, the compatibility and effectiveness of any antioxidant should be experimentally verified for your specific application.
Q5: What analytical techniques are suitable for assessing the purity and degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for quantifying this compound and its degradation products. A Reverse-Phase HPLC (RP-HPLC) method with UV detection is a common approach. Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected experimental results | Degradation of this compound leading to lower active concentration or interfering byproducts. | 1. Verify the purity of the this compound stock using the HPLC method outlined in the Experimental Protocols section.2. Prepare fresh solutions before each experiment.3. If using a stored solution, re-analyze its purity before use. |
| Precipitation in solution | - Exceeded solubility limit.- Change in pH or temperature.- Formation of insoluble degradation products. | 1. Ensure the concentration is within the solubility limits for the chosen solvent.2. Maintain a constant and appropriate pH and temperature.3. Consider using a co-solvent if solubility is a persistent issue, after verifying its compatibility with your experimental setup. |
| Discoloration of the solid or solution | Potential oxidation or contamination. | 1. Discard the discolored material.2. Ensure proper storage conditions (inert atmosphere, protection from light).3. When preparing solutions, use high-purity, degassed solvents. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reverse-phase HPLC method to determine the purity of this compound and to separate it from its potential degradation products.
1. Materials and Reagents:
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This compound reference standard
-
Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Trifluoroacetic acid (TFA)
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Methanol (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Test Sample: Prepare the test sample in the same diluent as the standard solution.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
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The retention time for this compound should be determined from the standard chromatogram.
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Degradation products are identified as any peaks other than the main this compound peak.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
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Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile/water mixture.
2. Stress Conditions:
| Condition | Procedure | Analysis Time Points |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature. | 0, 1, 2, 4, 8 hours |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature. | 0, 2, 4, 8, 24 hours |
| Thermal Degradation | Incubate the solid compound at 60°C. | 0, 1, 3, 7 days |
| Photostability | Expose the solid compound to light (ICH Q1B guidelines). | 0, 1, 3, 7 days |
3. Analysis:
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At each time point, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration.
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Analyze the samples using the stability-indicating HPLC method (Protocol 1).
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Characterize significant degradation products using LC-MS.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Observation | Major Degradation Products (Tentative) |
| 0.1 N HCl, 60°C | Significant degradation observed after 8 hours. | Mono-ethyl ester of cystine, L-cystine |
| 0.1 N NaOH, RT | Rapid degradation within 2 hours. | Mono-ethyl ester of cystine, L-cystine |
| 3% H₂O₂, RT | Moderate degradation. | Oxidized disulfide species |
| Thermal (60°C) | Minor degradation of the solid. | Not significant |
| Photostability | Minor degradation of the solid. | Not significant |
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
diethyl l-cystinate reaction condition adjustments
Welcome to the technical support center for diethyl L-cystinate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and handling of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is typically synthesized via the Fischer esterification of L-cystine with ethanol in the presence of an acid catalyst, most commonly hydrogen chloride. The product is usually isolated as the dihydrochloride salt.
Q2: My synthesis of this compound has a low yield. What are the potential causes?
A2: Low yields can result from incomplete reaction, side reactions, or issues during product isolation. Key factors to investigate include the effectiveness of the acid catalyst, the removal of water to drive the equilibrium towards the ester, and potential degradation of the product under harsh conditions.
Q3: I am observing the formation of by-products with a strong sulfurous odor during my reaction. What is happening?
A3: The formation of by-products with undesirable sulfurous odors, particularly under basic conditions, can be attributed to the partial disproportionation of this compound. It is crucial to maintain acidic conditions during the synthesis and workup to minimize these side reactions.
Q4: How can I reduce the disulfide bond of this compound to obtain diethyl L-cysteinate?
A4: The disulfide bond can be reduced using various reducing agents. Common choices include sodium borohydride, dithiothreitol (DTT), or other phosphine-based reducing agents. The choice of reagent and reaction conditions will depend on the scale of your reaction and the desired purity of the product.
Q5: My diethyl L-cysteinate solution is turning cloudy, or I am seeing the reappearance of this compound. What is the problem?
A5: Diethyl L-cysteinate is susceptible to re-oxidation back to the disulfide (this compound), especially in the presence of air (oxygen). It is essential to handle the reduced product under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to prevent this.
Troubleshooting Guides
Synthesis of this compound Dihydrochloride
This guide addresses common issues during the esterification of L-cystine with ethanol.
| Issue | Potential Cause | Recommended Adjustment |
| Low Yield | Incomplete reaction due to insufficient acid catalyst. | Ensure a steady stream of dry HCl gas is passed through the ethanol, or use a sufficient concentration of ethanolic HCl. |
| Reaction equilibrium not shifted towards product. | Use a large excess of absolute ethanol. Consider methods for removing water as it forms, such as using a Dean-Stark trap if compatible with the reaction scale and setup. | |
| Product Degradation | Prolonged heating or excessively high temperatures. | Monitor the reaction progress by TLC. Avoid unnecessarily long reaction times and use the minimum temperature required for the reaction to proceed. |
| Formation of Foul-Smelling By-products | Reaction conditions becoming basic during workup. | Maintain acidic conditions throughout the workup. Use solvents acidified with HCl for washing and extraction steps. |
| Difficulty in Product Crystallization | Presence of impurities or residual water. | Ensure the starting L-cystine is of high purity. Use anhydrous ethanol. Wash the crude product with a non-polar solvent like diethyl ether to remove organic impurities before crystallization. |
Reduction of this compound to Diethyl L-Cysteinate
This guide focuses on troubleshooting the cleavage of the disulfide bond.
| Issue | Potential Cause | Recommended Adjustment |
| Incomplete Reduction | Insufficient amount or activity of the reducing agent. | Increase the molar excess of the reducing agent (e.g., sodium borohydride). Ensure the reducing agent is fresh and has been stored correctly. |
| Reaction temperature is too low. | Some reductions may require gentle heating. Monitor the reaction temperature and adjust as needed, being mindful of potential side reactions at higher temperatures. | |
| Re-oxidation of Product | Exposure to oxygen during reaction or workup. | Perform the reaction and subsequent workup under an inert atmosphere (N₂ or Ar). Use solvents that have been thoroughly degassed. |
| Formation of Side Products | Over-reduction or reaction with other functional groups. | Choose a milder reducing agent if over-reduction is suspected. Control the reaction time and temperature carefully. |
| Difficulty in Isolating the Product | The product may be unstable or highly soluble in the workup solvents. | Minimize the workup time. Consider in-situ use of the diethyl L-cysteinate solution if subsequent reaction steps are compatible. |
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydrochloride
Materials:
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L-Cystine
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Absolute Ethanol
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Dry Hydrogen Chloride Gas
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Diethyl Ether (anhydrous)
Procedure:
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Suspend L-cystine in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a gas inlet tube.
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Cool the suspension in an ice bath.
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Bubble dry hydrogen chloride gas through the stirred suspension until saturation is achieved.
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Remove the ice bath and heat the mixture to reflux.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
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Collect the crystalline product by filtration.
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Wash the crystals with cold anhydrous diethyl ether to remove any unreacted starting materials and by-products.
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Dry the product under vacuum.
Protocol 2: Reduction of this compound with Sodium Borohydride
Materials:
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This compound Dihydrochloride
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Methanol (degassed)
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Sodium Borohydride (NaBH₄)
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Nitrogen or Argon gas supply
Procedure:
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Dissolve this compound dihydrochloride in degassed methanol in a flask under an inert atmosphere (N₂ or Ar).
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Cool the solution in an ice bath.
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Slowly add sodium borohydride portion-wise to the stirred solution.
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Allow the reaction to stir at 0°C and then warm to room temperature.
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Monitor the disappearance of the starting material by TLC.
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Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of an acidic solution (e.g., dilute HCl) at 0°C.
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The resulting solution containing diethyl L-cysteinate can be used for subsequent reactions or worked up to isolate the product, ensuring an inert atmosphere is maintained throughout.
Visualizations
Caption: Experimental workflows for the synthesis and reduction of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Validation & Comparative
Diethyl L-Cystinate vs. L-Cystine in Protein Folding: A Comparative Guide
In the intricate landscape of protein folding, particularly for proteins rich in disulfide bonds, the chemical environment plays a pivotal role. The formation of correct disulfide bridges is essential for the native structure and biological activity of many proteins. L-cystine, the oxidized dimer of the amino acid L-cysteine, is a cornerstone component of in vitro refolding buffers. This guide provides a comparative analysis of L-cystine and its derivative, Diethyl L-cystinate, in the context of protein folding studies, offering insights for researchers, scientists, and professionals in drug development. While L-cystine is a well-established reagent, this compound remains a less explored alternative, with potential applications stemming from its distinct chemical properties.
Comparative Analysis of Chemical and Functional Properties
The primary difference between L-cystine and this compound lies in the esterification of the carboxyl groups in the latter, which modifies its polarity and solubility. This fundamental difference suggests distinct potential applications in experimental setups.
| Feature | L-Cystine | This compound |
| Chemical Formula | C6H12N2O4S2 | C10H20N2O4S2 |
| Molecular Weight | 240.3 g/mol | 296.4 g/mol |
| Structure | Two L-cysteine molecules linked by a disulfide bond. | Diethyl ester derivative of L-cystine. |
| Solubility | Sparingly soluble in water, soluble in acidic and alkaline solutions. | Likely more soluble in organic solvents and less soluble in water compared to L-cystine. |
| Role in Protein Folding | As the oxidized component in a redox shuffling buffer (e.g., with L-cysteine), it facilitates the formation and correction of disulfide bonds.[1][2] | Hypothetically, it could serve a similar role to L-cystine in a redox buffer, with its altered solubility potentially being advantageous in specific non-aqueous or mixed-solvent systems. |
| Established Use | Widely used and documented in protein refolding protocols.[1][2] | Primarily used as a protecting group for cystine in organic synthesis; its application in protein folding is not well-documented.[3] |
Experimental Protocols: A Focus on Redox Buffers
The key application for both compounds in protein folding studies is their use in redox buffers to promote the correct formation of disulfide bonds. Below is a generalized protocol for the in vitro refolding of a denatured, cysteine-rich protein.
Objective: To refold a denatured and reduced recombinant protein to its native, biologically active conformation using a redox shuffling system.
Materials:
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Denatured and reduced protein in a strong denaturant (e.g., 8 M Guanidinium Chloride or Urea) with a reducing agent (e.g., DTT).
-
Refolding Buffer Base: e.g., 100 mM Tris-HCl, pH 8.0.
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Redox Pair: L-cystine and L-cysteine (or hypothetically, this compound and a suitable reducing agent).
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Additives (optional): Aggregation suppressors like L-arginine, sucrose, or glycerol.
Protocol:
-
Preparation of Refolding Buffer: Prepare the refolding buffer containing the desired concentrations of the redox pair. A common ratio for L-cysteine:L-cystine is 10:1 (e.g., 1 mM L-cysteine, 0.1 mM L-cystine), but this should be optimized for the specific protein.
-
Denatured Protein Preparation: Ensure the protein of interest is fully denatured and its cysteine residues are reduced. This is typically achieved by incubation in a buffer with a high concentration of a denaturant and a reducing agent like DTT.
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Initiation of Refolding: The refolding process is usually initiated by rapidly diluting the denatured protein solution into the refolding buffer. A dilution factor of 50 to 100-fold is common to reduce the concentration of the denaturant and allow the protein to start folding.
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Incubation: The refolding mixture is incubated at a controlled temperature (often 4-25°C) with gentle stirring. The duration can range from a few hours to several days.
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Monitoring Folding: The progress of refolding can be monitored by various techniques, such as measuring the recovery of biological activity, or using spectroscopic methods like circular dichroism to observe the formation of secondary and tertiary structures.
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Analysis of Disulfide Bonds: The formation of disulfide bonds can be analyzed by techniques like Ellman's assay for free thiols or mass spectrometry to identify the disulfide connectivity.[4]
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Purification: Once the refolding is complete, the correctly folded protein is purified from aggregates and misfolded species using chromatographic techniques.
Note on using this compound: In a hypothetical scenario using this compound, it would replace L-cystine as the oxidizing agent. The optimal ratio with a reducing agent and its effectiveness would need to be empirically determined. Its lower water solubility might require adjustments to the buffer composition, potentially including a co-solvent.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the core chemical reaction and a typical experimental workflow.
Caption: Thiol-Disulfide Exchange Mechanism.
Caption: Experimental Workflow for Protein Refolding.
Conclusion
L-cystine is the established and widely utilized oxidized component in redox buffers for in vitro protein folding, facilitating the correct formation of disulfide bonds. Its chemical properties and mechanism of action are well-understood. This compound, as an esterified derivative, presents an intriguing but currently unexplored alternative. Its increased hydrophobicity could theoretically offer advantages in specialized solvent systems, although this remains to be experimentally validated. For researchers working on protein folding, L-cystine remains the standard choice due to a wealth of supporting data and established protocols. However, for novel applications or challenging proteins that fail to refold under standard aqueous conditions, the exploration of derivatives like this compound could be a potential avenue for future research.
References
- 1. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refolding Process of Cysteine-Rich Proteins: Chitinase as a Model - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 3. chembk.com [chembk.com]
- 4. Stork: Determination of the cysteine and cystine content of proteins by amino acid analysis: application to the characterization of disulfide-coupled folding intermediates [storkapp.me]
A Comparative Guide to Chromatographic Purity Validation of Diethyl L-Cystinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromatographic methods for the validation of Diethyl L-Cystinate purity, a critical aspect in pharmaceutical research and development. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for the safety and efficacy of therapeutic products. This document outlines various chromatographic techniques, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.
Introduction to this compound and Purity Assessment
This compound is the diethyl ester of L-cystine, a disulfide-linked dimer of the amino acid cysteine. It serves as a valuable building block in the synthesis of various pharmaceutical compounds. The presence of impurities, arising from the synthetic process or degradation, can significantly impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to accurately quantify the purity of this compound and to detect and quantify any potential impurities.
Chromatographic techniques are the cornerstone of purity assessment in the pharmaceutical industry, offering high-resolution separation of the main compound from its related substances. This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity validation of this compound.
Comparison of Chromatographic Methods
The selection of an appropriate chromatographic method depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and TLC for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a thin layer of adsorbent material. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound. Ideal for both purity assay and impurity profiling, including chiral separations. | Requires derivatization to increase the volatility of this compound. Suitable for the analysis of volatile impurities. | Primarily used for qualitative or semi-quantitative analysis. Quantitative analysis is possible with densitometry but is generally less precise than HPLC or GC. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially with Mass Spectrometry (MS) detection. | Moderate (µg to ng level). |
| Resolution | Excellent, allowing for the separation of closely related impurities. | Excellent for volatile compounds. | Lower than HPLC and GC. |
| Quantification | Highly accurate and precise. | Highly accurate and precise. | Semi-quantitative to quantitative with densitometry. |
| Speed | Moderate to fast. | Fast analysis times. | Relatively fast for multiple samples. |
| Cost | High initial investment and operational costs. | High initial investment and operational costs. | Low cost. |
Performance Comparison of Analytical Methods
The following table provides a comparative overview of validated or proposed analytical methods for this compound and its alternatives. The data for this compound is extrapolated from methods for structurally similar compounds due to the limited availability of specific validated methods in the public domain.
| Analyte | Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection | LOD | LOQ | Linearity Range | Precision (%RSD) | Accuracy (% Recovery) |
| This compound (Proposed) | Chiral HPLC-UV | Chiralpak® ZWIX(+) | MeOH/MeCN/H₂O (49/49/2, v/v/v) with 50 mM formic acid and 50 mM ammonium formate | UV (210 nm) | ~0.04 mg/L | ~0.11 mg/L | 0.1-1.0 mg/L | < 5% | 95-105% |
| This compound (Proposed) | GC-MS (after derivatization) | HP-INNOWAX | Helium | MS | ~0.01 mg/L | ~0.03 mg/L | 0.05-1.0 mg/L | < 10% | 90-110% |
| N-Acetyl-L-cysteine ethyl ester (NACET) | RP-HPLC-UV[1][2] | C18 | Acetonitrile/Water (4:96 v/v) with 0.1% TFA | UV (212 nm) | 0.00015 mg/mL | 0.00045 mg/mL | 0.0003-0.01 mg/mL | < 2% | 98-102% |
| Cysteamine Hydrochloride | RP-HPLC-UV[3] | C18 | 4 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid:acetonitrile (85:15 v/v) | UV (215 nm) | - | - | - | < 2% | 90.6-102.7% |
Experimental Protocols
Proposed Chiral HPLC-UV Method for this compound Purity
This method is adapted from a validated method for cysteine enantiomers and is suitable for determining the enantiomeric purity of this compound.[4][5]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak® ZWIX(+) (or equivalent zwitterionic chiral stationary phase).
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Water (49:49:2, v/v/v) containing 50 mM formic acid and 50 mM ammonium formate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a standard solution of this compound reference standard in the mobile phase at a concentration of 0.5 mg/mL.
-
Prepare a racemic mixture of Diethyl D- and L-Cystinate to verify the resolution of the enantiomers.
-
-
System Suitability:
-
Inject the racemic mixture solution six times. The resolution between the D- and L-enantiomer peaks should be not less than 2.0.
-
The relative standard deviation (RSD) for the peak areas of the L-enantiomer from six replicate injections of the standard solution should be not more than 2.0%.
-
-
Analysis:
-
Inject the sample solution and identify the peaks based on the retention times obtained from the standard and racemic mixture injections.
-
Calculate the percentage of the D-enantiomer impurity in the this compound sample.
-
Proposed GC-MS Method for this compound Purity (after derivatization)
This method is based on a general procedure for the analysis of amino acids by GC-MS and would be suitable for identifying and quantifying volatile impurities and the main component after derivatization.[6]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization:
-
Evaporate a known amount of the this compound sample to dryness under a stream of nitrogen.
-
Add 2 M HCl in methanol and heat at 80 °C for 60 minutes for esterification.
-
Evaporate the reagent and add pentafluoropropionic anhydride in ethyl acetate. Heat at 65 °C for 30 minutes for amidation.
-
Reconstitute the dried derivative in a suitable solvent (e.g., toluene) for injection.
-
-
Chromatographic Conditions:
-
Column: HP-INNOWAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 3 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 240 °C at 20 °C/min, hold for 5 minutes.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Analysis:
-
Inject the derivatized sample and identify the peaks by comparing their mass spectra with a reference library or a derivatized standard.
-
Quantify the impurities based on their peak areas relative to the main component.
-
HPTLC-Densitometry Method for this compound Purity
This method provides a simpler and more cost-effective approach for a semi-quantitative assessment of purity.
-
Instrumentation: High-Performance Thin-Layer Chromatography (HPTLC) system with a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1, v/v). The optimal ratio may need to be determined experimentally.
-
Development: Ascending development in a saturated chamber to a distance of 8 cm.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., ethanol) to a concentration of 1 mg/mL.
-
-
Standard Preparation:
-
Prepare a standard solution of this compound reference standard at the same concentration.
-
-
Procedure:
-
Apply 2 µL of the sample and standard solutions as bands on the HPTLC plate.
-
Develop the plate with the mobile phase.
-
Dry the plate in a stream of warm air.
-
Visualize the spots under UV light (if UV active) or by spraying with a suitable reagent (e.g., ninhydrin solution followed by heating).
-
-
Densitometric Analysis:
-
Scan the plate at the wavelength of maximum absorbance of the spots.
-
Quantify the impurities by comparing the peak areas of the impurity spots in the sample to the peak area of the main spot in the standard.
-
Visualization of Experimental Workflows and Logical Relationships
To further clarify the processes involved in purity validation, the following diagrams illustrate the experimental workflows and the decision-making process for method selection.
Caption: Experimental workflow for the chromatographic purity validation of this compound.
Caption: Logical relationship for selecting a suitable analytical method for purity validation.
Conclusion
The purity of this compound is a critical quality attribute that necessitates the use of reliable and validated analytical methods. This guide has provided a comparative overview of HPLC, GC, and TLC for this purpose.
-
HPLC stands out as the most versatile and robust technique, particularly for quantifying non-volatile impurities and for assessing enantiomeric purity using chiral stationary phases.
-
GC-MS , following derivatization, is a powerful tool for the identification and quantification of volatile impurities.
-
TLC/HPTLC offers a rapid and cost-effective method for preliminary screening and semi-quantitative analysis.
The choice of the optimal method will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of sensitivity and accuracy, and the available resources. The provided experimental protocols and decision-making diagrams are intended to assist researchers and drug development professionals in establishing a comprehensive and effective purity validation strategy for this compound.
References
- 1. cdn.insights.bio [cdn.insights.bio]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. [PDF] Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 4. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Diethyl L-cystinate and its Derivatives for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of diethyl L-cystinate and its derivatives, offering valuable data for researchers, scientists, and professionals involved in drug development. The following sections present quantitative spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow. This information is intended to facilitate the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Comparison
Table 1: 1H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound dihydrochloride[1] | DMSO-d6 | 1.25 | t | -CH3 (ethyl ester) |
| 3.20-3.40 | m | β-CH2 | ||
| 4.20 | q | -O-CH2- (ethyl ester) | ||
| 4.45 | t | α-CH | ||
| 8.80 | br s | -NH3+ | ||
| N-acetyl-L-cysteine | D2O | 2.11 | s | -COCH3 |
| 2.95-3.15 | m | β-CH2 | ||
| 4.45 | t | α-CH |
Table 2: 13C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| L-Cystine[2] | H2O/D2O | 40.8 | β-CH2 |
| 53.0 | α-CH | ||
| 172.5 | C=O (carboxyl) | ||
| N-acetyl-L-cysteine[3][4] | D2O | 22.0 | -COCH3 |
| 35.0 | β-CH2 | ||
| 54.5 | α-CH | ||
| 174.0 | C=O (carboxyl) | ||
| 175.5 | C=O (amide) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI | 297.1 | 224, 148, 120 |
| N-acetyl-L-cysteine | ESI | 164.0 | 122, 104, 76 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established methods for the analysis of amino acids and their derivatives.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3). Add a small amount of a reference standard (e.g., TMS or TSP) if not already present in the solvent.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for liquid or soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr), or a solution can be analyzed in a suitable liquid cell.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm-1). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or the pure solvent.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium acetate to promote ionization).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC). Acquire the mass spectrum in the desired mass range. For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and inducing fragmentation.
-
Data Analysis: Determine the accurate mass of the molecular ion to aid in molecular formula confirmation. Analyze the fragmentation pattern in the MS/MS spectrum to deduce the structure of the molecule.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of two compounds, such as this compound and one of its derivatives.
Caption: Workflow for Spectroscopic Comparison.
References
A Comparative Guide to the Biological Activities of Diethyl L-cystinate and Other Cysteine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of diethyl L-cystinate and other prominent cysteine derivatives, including N-acetylcysteine (NAC), S-adenosylcysteine (SAC), and cysteine methyl ester. The information is supported by available experimental data to aid in research and development decisions.
Overview of Cysteine Derivatives
Cysteine is a semi-essential amino acid characterized by its thiol group, which plays a pivotal role in various biological processes, including protein synthesis, detoxification, and antioxidant defense. Cysteine derivatives are molecules structurally related to cysteine, often developed to enhance its stability, bioavailability, or specific biological activities. This guide focuses on comparing this compound with other well-studied cysteine derivatives in terms of their antioxidant, antimicrobial, and cytotoxic properties.
Antioxidant Activity
The antioxidant properties of cysteine derivatives are primarily attributed to their ability to donate a hydrogen atom from their thiol group to neutralize free radicals and their role as precursors for the synthesis of glutathione (GSH), a major intracellular antioxidant.
Quantitative Comparison of Antioxidant Activity:
| Derivative | Assay | IC50 Value (µM) | Source |
| N-acetylcysteine (NAC) | DPPH Radical Scavenging | ~10,000 | |
| N-acetylcysteine amide (NACA) | DPPH Radical Scavenging | Lower than NAC (concentration-dependent) | [1] |
| S-adenosylcysteine (SAC) | Not a direct radical scavenger | Not applicable | [2][3] |
| This compound | DPPH Radical Scavenging | Data not available | - |
Discussion:
N-acetylcysteine (NAC) is a well-established antioxidant that functions primarily as a precursor for intracellular glutathione synthesis.[4] Its direct radical scavenging activity, as indicated by the high IC50 value in the DPPH assay, is relatively weak. A derivative of NAC, N-acetylcysteine amide (NACA), has demonstrated superior DPPH radical scavenging ability compared to NAC.[1]
S-adenosylcysteine's antioxidant effects are indirect, stemming from its role in the transsulfuration pathway which produces cysteine for glutathione synthesis, and its ability to chelate iron ions.[2][3][5] It does not exhibit significant direct radical scavenging activity.[2]
Impact on Intracellular Glutathione (GSH) Levels
The ability of cysteine derivatives to replenish intracellular GSH is a key indicator of their potential to mitigate oxidative stress.
Quantitative Comparison of GSH-Boosting Effects:
| Derivative | Cell Line | Treatment Conditions | Fold Increase in GSH | Source |
| This compound | - | Data not available | Data not available | - |
| N-acetylcysteine (NAC) | Human Melanoma Cells (IGR1) | 1 mM for 48 hr | Increase | [6] |
| Thiazolidine-4(R)-carboxylic acids (TCAs - cysteine prodrugs) | Rat Hepatocytes | 1.0 mM | 1.2 - 2.1 | [7] |
Discussion:
Various cysteine prodrugs have been shown to effectively increase intracellular GSH levels. For instance, 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids (TCAs) have been reported to increase GSH levels in rat hepatocytes by 1.2 to 2.1-fold.[7] N-acetylcysteine also demonstrates the ability to increase intracellular GSH, although the effect can be concentration and time-dependent.[6]
While direct quantitative data on the fold-increase in GSH levels following treatment with This compound is limited, its chemical structure as a diester of L-cystine suggests that it would serve as an effective precursor for intracellular cysteine and subsequently glutathione. The ethyl ester groups enhance its lipophilicity, potentially leading to efficient cellular uptake.
Antimicrobial Activity
Cysteine and its derivatives have been investigated for their potential antimicrobial properties.
Quantitative Comparison of Antimicrobial Activity:
| Derivative | Bacterial Strain | MIC Value (µg/mL) | Source |
| L-cysteine | Escherichia coli | >1024 | [8] |
| L-cysteine | Staphylococcus aureus | 512 | [8] |
| D-cysteine | Escherichia coli | 512 | [8] |
| Cinnamon Essential Oil (for comparison) | Escherichia coli | 627.5 (median) | [9] |
| This compound | - | Data not available | - |
Discussion:
L-cysteine has shown some antimicrobial activity, particularly against Staphylococcus aureus, while D-cysteine was more effective against Escherichia coli.[8] The potentiation of bactericidal antibiotics by cysteine against Gram-negative bacterial persisters has also been reported.[10]
There is currently a lack of specific Minimum Inhibitory Concentration (MIC) data for This compound against common bacterial pathogens in the reviewed literature. Further research is required to determine its direct antimicrobial efficacy.
Cytotoxicity
The cytotoxicity of cysteine derivatives is an important consideration for their therapeutic application.
Comparative Cytotoxicity Data:
| Derivative | Model | Dosage | Outcome | Source |
| L-cysteine | Neonatal Rats (intravenous) | 1.52 g/kg | 80% mortality | [11] |
| Procysteine (cysteine prodrug) | Neonatal Rats (intravenous) | 1.80 g/kg | 10% mortality | [11] |
| Peracetylated TCA prodrugs | Mice | - | Acutely toxic | [7] |
| N-acetyl-D-cysteine | Human Melanoma Cells (IGR1) | 1 and 3 mM for 24 hr | Toxic effects | [6] |
| This compound | - | Data not available | Data not available | - |
Discussion:
High doses of L-cysteine can be toxic.[11] Cysteine prodrugs have been developed to circumvent this toxicity, with some, like Procysteine, showing a significantly better safety profile than L-cysteine itself in neonatal rats.[11] However, not all prodrugs are without toxicity, as demonstrated by the acute toxicity of peracetylated TCA prodrugs in mice.[7] N-acetyl-D-cysteine has also been reported to have toxic effects on human melanoma cells.[6]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a compound.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep purple color.
-
In a 96-well plate, add various concentrations of the test compound to different wells.
-
Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Measurement of Intracellular Glutathione (GSH)
Objective: To quantify the levels of intracellular GSH in cultured cells after treatment with a test compound.
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Use a commercially available glutathione assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to measure the GSH concentration in the lysates.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB assay) using a microplate reader.
-
Normalize the GSH concentration to the protein concentration of each sample to determine the intracellular GSH level (e.g., in nmol/mg protein).
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Prepare a series of two-fold dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
References
- 1. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of S-adenosyl-L-methionine in Fe(2+)-initiated oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of S-adenosyl-L-methionine: a proposed addition to organ storage fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential treatment of N-acetylcysteine as an antioxidant in the radiation-induced heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphyonline.com [graphyonline.com]
- 6. Cysteine methyl ester - Wikipedia [en.wikipedia.org]
- 7. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine Potentiates Bactericidal Antibiotics Activity Against Gram-Negative Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Diethyl L-Cystinate Suppliers: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is a critical determinant of experimental success. Diethyl L-cystinate, a diester of the amino acid L-cystine, is a key building block in various synthetic pathways, including the development of peptidomimetics and other therapeutics. This guide provides a cost-benefit analysis of different suppliers of this compound, focusing on product specifications, pricing, and recommended quality control experiments to ensure the selection of the most suitable material for your research needs.
Supplier and Product Specification Overview
A survey of the market reveals several key suppliers for this compound, most commonly available as the more stable dihydrochloride salt (CAS No: 22735-07-5). The following table summarizes the publicly available information on product specifications and pricing from prominent chemical suppliers. It is important to note that pricing is subject to change and may vary based on institutional agreements and bulk purchasing.
| Supplier | Product Name | CAS Number | Purity Specification | Price (USD) | Package Size |
| BOC Sciences | This compound dihydrochloride | 22735-07-5 | ≥ 99% (TLC) | - | - |
| US Biological Life Sciences | L-Cystine bis-ethyl ester dihydrochloride | 22735-07-5 | 99+% (TLC) | - | 1g, 5g, 25g |
| Thermo Fisher Scientific | L-Cystine dimethyl ester dihydrochloride | 32854-09-4 | >97.5% (HPLC) | - | 1g, 5g, 25g |
| Sigma-Aldrich | L-Cystine dimethyl ester dihydrochloride | 32854-09-4 | ≥95% | €76.50 | 5g |
*Note: Data for the dimethyl ester is included as a close analog where diethyl ester information was limited. Researchers should confirm the suitability of the dimethyl ester for their specific application if considering it as an alternative.
Experimental Protocols for Quality Assessment
To ensure the quality and consistency of this compound from any supplier, it is recommended to perform in-house quality control testing. The following are detailed protocols for key analytical methods.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is crucial for quantifying the purity of the compound and identifying any potential impurities or degradation products.
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound dihydrochloride (e.g., 1 mg/mL) in the initial mobile phase composition.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is essential for confirming the chemical structure of the this compound and ensuring the absence of significant structural impurities.
Methodology:
-
Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O).
-
Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64 to achieve a good signal-to-noise ratio.
-
Relaxation delay: 1-2 seconds.
-
-
Analysis: The resulting spectrum should be compared against a reference spectrum or the expected chemical shifts and coupling constants for this compound. Key signals to observe include the ethyl ester protons (triplet and quartet) and the protons of the cystine backbone.
Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can be employed to identify the mass of any impurities detected by HPLC, providing insights into their potential identity (e.g., mono-ester, oxidized forms).
Methodology:
-
LC Conditions: Use the same HPLC method as described above.
-
MS Detector: An electrospray ionization (ESI) source in positive ion mode is typically used.
-
Mass Range: Scan a mass range appropriate for the expected compound and potential impurities (e.g., m/z 100-1000).
-
Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra to determine the mass-to-charge ratio of each impurity.
Visualizing Workflows and Relationships
To aid in the decision-making and experimental planning process, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: Supplier Selection Workflow for this compound.
Caption: Experimental Workflow for Quality Control of this compound.
Conclusion
The selection of a this compound supplier should be a data-driven process. While initial cost is a factor, the purity and consistency of the material are paramount to ensure the reproducibility and success of research and development activities. By implementing a robust in-house quality control protocol, researchers can confidently select a supplier that provides the best overall value, balancing cost with the critical need for high-quality, reliable reagents.
Navigating Cross-Reactivity: A Comparative Guide for Diethyl L-Cystinate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug development and biological research, understanding the potential for cross-reactivity of a compound is paramount. Diethyl L-cystinate, a diester derivative of the amino acid L-cystine, and its analogs are of interest for their potential therapeutic applications. However, their structural similarity to endogenous molecules necessitates a thorough evaluation of their potential to cross-react with antibodies and other biological targets. This guide provides a framework for understanding and assessing the cross-reactivity of this compound, offering detailed experimental protocols and a comparative context for researchers.
Due to the limited availability of direct cross-reactivity studies on this compound in publicly accessible literature, this guide will focus on the foundational principles and methodologies required to conduct such an investigation. We will explore hypothetical scenarios and provide the necessary tools to design and execute robust cross-reactivity studies.
Understanding the Landscape: Potential Cross-Reactants
The potential for an antibody or other biological target to bind to substances other than its intended ligand is known as cross-reactivity. For this compound, several structurally similar molecules could be potential cross-reactants in an immunoassay. A comparative analysis would need to consider these compounds to ensure the specificity of any detection method.
| Compound | Structure | Key Differences from this compound | Potential for Cross-Reactivity |
| This compound | C₂H₅OOC-CH(NH₂)-CH₂-S-S-CH₂-CH(NH₂)-COOC₂H₅ | - | Target Analyte |
| L-Cystine | HOOC-CH(NH₂)-CH₂-S-S-CH₂-CH(NH₂)-COOH | Lacks the ethyl ester groups. | High, due to the identical core cystine structure. |
| N,N'-Diacetyl-L-cystine | CH₃CONH-CH(COOH)-CH₂-S-S-CH₂-CH(COOH)-NHCOCH₃ | Acetylated amino groups and free carboxylic acids instead of ethyl esters. | Moderate, the core disulfide bond and stereochemistry are the same. |
| Glutathione Disulfide (GSSG) | (γ-Glu-Cys-Gly)₂ | A tripeptide disulfide, significantly larger and more complex. | Low, the overall structure is quite different. |
| Glutathione Diethyl Ester | C₂H₅OOC-Gly-Cys(γ-Glu)-S-S-(γ-Glu)Cys-Gly-COOC₂H₅ | A diester of a tripeptide disulfide. | Moderate to Low, shares the diethyl ester feature but has a much larger peptide backbone. |
| L-Cysteine Ethyl Ester | C₂H₅OOC-CH(NH₂)-CH₂-SH | A monomer with a free thiol group. | Low, lacks the disulfide bond which is a key structural feature of this compound. |
Experimental Approach to Determining Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a highly effective method for quantifying the cross-reactivity of structurally related compounds. This technique relies on the competition between the target analyte (this compound) and potential cross-reactants for a limited number of specific antibody binding sites.
Principle of Competitive ELISA for Cross-Reactivity Assessment
In this assay, a known amount of this compound is coated onto the wells of a microtiter plate. A specific antibody against this compound is then pre-incubated with either the standard this compound or a potential cross-reactant. This mixture is then added to the coated wells. The more cross-reactant present in the pre-incubation step, the fewer antibodies will be available to bind to the this compound on the plate. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal. A lower signal indicates higher cross-reactivity.
Detailed Experimental Protocol
Materials:
-
96-well microtiter plates
-
This compound
-
Potential cross-reactants (e.g., L-cystine, N,N'-diacetyl-L-cystine, etc.)
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute this compound to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare a series of dilutions for the standard this compound and each potential cross-reactant.
-
In a separate plate or tubes, mix 50 µL of each dilution with 50 µL of the primary antibody at its optimal dilution.
-
Incubate for 1 hour at room temperature.
-
-
Incubation:
-
Transfer 100 µL of the antibody/analyte mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological pathways in which this compound and its analogs may be involved, the following diagrams are provided.
Safety Operating Guide
Navigating the Disposal of Diethyl L-cystinate: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for Diethyl L-cystinate dictates its precise disposal protocol, a comprehensive understanding of general chemical waste management principles is essential for ensuring a safe laboratory environment. This guide provides a procedural framework for the proper disposal of laboratory chemicals like this compound, emphasizing safety, compliance, and operational excellence.
Immediate Safety and Logistical Information
The cornerstone of chemical disposal is the characterization of the waste. The Environmental Protection Agency (EPA) categorizes hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2][3] Without a specific SDS for this compound, a conservative approach assuming it may possess one or more of these characteristics is recommended.
Core Disposal Principles:
-
Do Not Dispose Down the Drain: Unless explicitly identified as non-hazardous and permissible for sewer disposal by local regulations and the chemical's SDS, never pour chemical waste down the sink.[4]
-
Segregation is Key: Do not mix different chemical wastes.[5][6] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Halogenated and non-halogenated solvents, for example, should typically be collected in separate waste containers.[6]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[7] This information is crucial for safe handling and proper disposal by waste management professionals.
-
Use Appropriate Containers: Waste should be stored in containers that are compatible with the chemical. The container must be in good condition and have a secure lid.[6]
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It is imperative to obtain and consult the SDS for this compound from the chemical supplier.
Procedural Step-by-Step Guidance for Chemical Waste Disposal
-
Waste Characterization:
-
Personal Protective Equipment (PPE):
-
Waste Accumulation and Storage:
-
Select a designated waste accumulation area in the laboratory.
-
Use a compatible, leak-proof container with a secure lid.
-
Label the container with "Hazardous Waste" and the full chemical name, "this compound."
-
Keep the container closed except when adding waste.[6]
-
Store the waste container in a secondary containment bin to prevent the spread of potential spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Follow all institutional procedures for waste pickup and documentation.
-
Emergency Procedures for Spills
In the event of a chemical spill, immediate and appropriate action is crucial to minimize hazards.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[14][15]
-
Assess the Situation: Determine the extent and nature of the spill. For small, manageable spills of known hazards, trained personnel may proceed with cleanup. For large or highly hazardous spills, evacuate the area immediately.[14][16]
-
Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill and prevent it from spreading.[14][17]
-
Clean Up: Following containment, neutralize and absorb the spilled material as per the chemical's SDS.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste.[14][17]
-
Report the Incident: Report all spills to your supervisor and the EHS department.[16]
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound was found, the following table provides general guidelines for hazardous waste characterization.
| Characteristic | EPA Definition | Examples |
| Ignitability | Liquids with a flash point below 60°C (140°F), solids that can cause fire through friction or spontaneous combustion, and ignitable compressed gases.[2] | Used solvents |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year.[1][2] | Strong acids and bases |
| Reactivity | Substances that are unstable, can react violently with water, or can generate toxic gases when mixed with water.[1] | Sodium azide |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed.[2] This is often determined by the Toxicity Characteristic Leaching Procedure (TCLP).[2][8] | Wastes containing heavy metals or certain pesticides |
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste.
Caption: Logical workflow for the disposal of laboratory chemical waste.
References
- 1. 4 Characteristics of Hazardous Waste for Completing Your Waste Profile | HWH Environmental [hwhenvironmental.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. paradigmenv.com [paradigmenv.com]
- 9. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 10. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 11. protectivecoverall.com [protectivecoverall.com]
- 12. media.path.org [media.path.org]
- 13. epa.gov [epa.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Lab Chemical Spill Procedures [needle.tube]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Personal protective equipment for handling Diethyl L-cystinate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl L-cystinate. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or a large-scale reaction. |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection.[1] Always inspect gloves before use and change them immediately upon contact with the chemical. For extended contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Laboratory coat | A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned.[1] Clothing made of cotton should be worn underneath; synthetic fabrics like polyester should be avoided.[1] |
| Foot Protection | Closed-toe, closed-heel shoes | Shoes must cover the entire foot to protect against spills.[1] |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of dust or vapors.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that a safety shower and eyewash station are accessible.[4]
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Have appropriate spill containment materials readily available.
2. Donning Personal Protective Equipment (PPE):
-
Put on the required PPE in the correct order: lab coat, safety glasses/goggles, and then gloves.
3. Handling the Compound:
-
Perform all manipulations of this compound, including weighing and transferring, within a chemical fume hood to avoid dust generation and inhalation.[5][6]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[7][8]
4. After Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place in a suitable container for disposal.[5] For large spills, contact your institution's environmental health and safety department. Ventilate the area and prevent entry.[5] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain.[5]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[7] They should be disposed of in an environmentally safe manner.
Workflow for Safe Handling of this compound
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 3. fishersci.ca [fishersci.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
